Zanoterone
説明
Structure
2D Structure
3D Structure
特性
CAS番号 |
107000-34-0 |
|---|---|
分子式 |
C23H32N2O3S |
分子量 |
416.6 g/mol |
IUPAC名 |
(1S,2S,10S,13R,14S,17R,18S)-17-ethynyl-2,18-dimethyl-6-methylsulfonyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol |
InChI |
InChI=1S/C23H32N2O3S/c1-5-23(26)11-9-19-17-7-6-16-12-20-15(14-25(24-20)29(4,27)28)13-21(16,2)18(17)8-10-22(19,23)3/h1,14,16-19,26H,6-13H2,2-4H3/t16-,17+,18-,19-,21-,22-,23-/m0/s1 |
InChIキー |
MHDDZDPNIDVLNK-ZGIWMXSJSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@H]4[C@@]3(CC5=CN(N=C5C4)S(=O)(=O)C)C |
正規SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC5=CN(N=C5C4)S(=O)(=O)C)C |
他のCAS番号 |
107000-34-0 |
同義語 |
1'-(methylsulfonyl)-1'-H-pregn-20-yno-(3,2-c)pyrazole-17-ol Win 49596 Win-49596 zanoterone |
製品の起源 |
United States |
Foundational & Exploratory
Zanoterone: A Technical Deep Dive into its Mechanism of Action as an Androgen Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zanoterone (WIN 49596) is a steroidal antiandrogen that has been investigated for its potential therapeutic applications, notably in benign prostatic hyperplasia (BPH). Its primary mechanism of action lies in its ability to competitively antagonize the androgen receptor (AR), thereby inhibiting the physiological effects of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This technical guide provides an in-depth exploration of the molecular interactions, signaling pathways, and experimental validation of this compound's mechanism of action. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and androgen-related pathologies.
Introduction
Androgens, the principal male sex hormones, exert their effects by binding to and activating the androgen receptor, a ligand-activated transcription factor. Upon activation, the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, modulating their transcription. This signaling cascade is crucial for the development and maintenance of male characteristics but is also implicated in the pathogenesis of various conditions, including BPH and prostate cancer.
This compound was developed as a therapeutic agent to counteract the effects of excessive androgen signaling. As a steroidal derivative of 5α-dihydroethisterone, its structure is designed to interact with the ligand-binding domain of the androgen receptor, thereby preventing the binding of endogenous androgens.
Molecular Mechanism of Action
This compound functions as a direct, competitive antagonist of the androgen receptor.[1] This antagonism occurs at the ligand-binding domain (LBD) of the AR, where this compound competes with endogenous androgens such as testosterone and DHT. By occupying the LBD, this compound prevents the conformational changes necessary for receptor activation, subsequent nuclear translocation, dimerization, and binding to AREs. Consequently, the transcription of androgen-dependent genes is inhibited.
The specificity of this compound has been noted, as it does not appear to inhibit 5α-reductase, the enzyme responsible for converting testosterone to the more potent DHT, nor does it affect aromatase or 3α- or 3β-hydroxysteroid dehydrogenases.[1]
Signaling Pathway
The canonical androgen receptor signaling pathway and the inhibitory action of this compound are depicted below.
Quantitative Analysis of this compound's Activity
The primary quantitative measure of this compound's binding affinity for the androgen receptor is its inhibition constant (Ki). This value reflects the concentration of this compound required to occupy 50% of the androgen receptors in a competitive binding assay.
| Parameter | Value | Receptor | Species | Reference |
| Ki | 2.2 μM | Androgen Receptor | Not Specified | [1] |
Clinical trial data for benign prostatic hyperplasia provides further quantitative insight into the in vivo effects of this compound, although it did not demonstrate a favorable risk-to-benefit profile.[2]
| Parameter | Dosage | Change from Placebo | Significance (p-value) | Reference |
| Maximum Urinary Flow Rate | 200 mg | +1.7 mL/sec | 0.026 | [2] |
| Prostate Specific Antigen (PSA) | Not Specified | Significant Decrease | < 0.05 | [2] |
| Serum Testosterone | Not Specified | Significant Increase | < 0.05 | [2] |
| Serum Estradiol | Not Specified | Significant Increase | < 0.05 | [2] |
Experimental Protocols
The characterization of this compound's mechanism of action relies on a series of well-established in vitro and in vivo experimental protocols.
Androgen Receptor Competitive Binding Assay
This assay is fundamental to determining the binding affinity (Ki) of a compound for the androgen receptor.
Methodology:
-
Receptor Preparation: A source of androgen receptors, such as cytosol preparations from the ventral prostate of castrated rats or purified recombinant human AR, is prepared.
-
Ligand Preparation: A radiolabeled androgen, typically [³H]-dihydrotestosterone ([³H]-DHT), is used as the tracer.
-
Competitive Binding: Constant concentrations of the receptor and [³H]-DHT are incubated with varying concentrations of the unlabeled competitor, this compound.
-
Incubation: The mixture is incubated at a low temperature (e.g., 4°C) to reach binding equilibrium.
-
Separation: Receptor-bound and unbound radioligand are separated. A common method is the use of dextran-coated charcoal, which adsorbs the free radioligand.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-DHT (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Models for BPH
Animal models are crucial for evaluating the physiological effects of AR antagonists. The beagle dog is a well-established model for BPH.
Methodology:
-
Animal Model: Aged male beagle dogs, which naturally develop BPH, are used.
-
Treatment: Animals are treated orally with this compound, often in combination with a 5α-reductase inhibitor like finasteride, or placebo for a specified period.
-
Efficacy Assessment: Prostatic size is monitored using techniques like transrectal ultrasonography. At the end of the study, prostate tissue is collected for histomorphological and biochemical analysis (e.g., DNA content, androgen-regulated protein levels).
-
Hormonal Analysis: Serum levels of testosterone, DHT, and other hormones are measured to assess the systemic effects of the treatment.
Structure-Activity Relationship (SAR)
This compound is a steroidal antiandrogen derived from 5α-dihydroethisterone. Its structure is characterized by a pregnane (B1235032) core with a pyrazole (B372694) ring fused at the 2 and 3 positions of the A-ring and a 17α-ethynyl and 17β-hydroxyl group. The antiandrogenic activity is conferred by the specific substitutions on the steroid backbone. While detailed SAR studies specifically on this compound analogues are not widely published, general principles for steroidal antiandrogens apply. The bulky substituent at the 17α position and the modifications to the A-ring are critical for its antagonistic activity, preventing the AR from adopting an active conformation upon binding.
Conclusion
This compound exemplifies the targeted approach of androgen receptor antagonism for the treatment of androgen-dependent conditions. Its mechanism of action is centered on the competitive inhibition of androgen binding to the AR, leading to the suppression of downstream signaling pathways. While clinical development did not proceed due to an unfavorable risk-benefit profile in BPH trials, the study of this compound has contributed to the understanding of steroidal antiandrogen pharmacology and the intricate role of the androgen receptor in health and disease. The technical details provided in this guide offer a foundational understanding for researchers and professionals dedicated to the development of novel therapeutics targeting the androgen receptor.
References
- 1. Discovery and structure-activity relationships of new steroidal compounds bearing a carboxy-terminal side chain as androgen receptor pure antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Androgen receptor antagonists (antiandrogens): structure-activity relationships. | Semantic Scholar [semanticscholar.org]
Zanoterone: A Technical Overview of its Discovery, Synthesis, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zanoterone (developmental code name WIN 49596) is a potent, orally active, steroidal antiandrogen.[1] It functions as a competitive antagonist of the androgen receptor (AR), thereby blocking the physiological effects of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1] Developed by Sterling Winthrop, this compound was primarily investigated for the treatment of benign prostatic hyperplasia (BPH).[1] Despite showing antiandrogenic activity, its clinical development was halted during Phase II trials due to insufficient efficacy and a notable incidence of side effects, including gynecomastia and breast pain.[1] This document provides a detailed technical overview of the discovery, synthesis, mechanism of action, and pharmacological properties of this compound.
Discovery and Lead Optimization
The development of this compound emerged from structure-activity relationship (SAR) studies of steroidal pyrazoles aimed at identifying potent and selective antiandrogens. The foundational structure was derived from 5α-dihydroethisterone (5α-dihydro-17α-ethynyltestosterone).[1]
The lead optimization process focused on modifying the steroidal backbone to achieve high-affinity binding to the androgen receptor while eliminating androgenic (agonist) activity. A key discovery was that the introduction of an alkylsulfonyl group at the N-1' position of the pyrazole (B372694) ring fused to the steroid's A-ring conferred purely antiandrogenic properties. The parent steroidal pyrazole, lacking this substitution, exhibited both androgenic and antiandrogenic activities.
Further SAR studies revealed that the combination of a methylsulfonyl group at the N-1' position and a C-17 alpha-substituent was optimal for in vitro androgen receptor binding, in vivo antiandrogenic potency, and the absence of androgenic effects. This strategic molecular modification led to the selection of this compound as a clinical candidate.
Chemical Synthesis
A specific, detailed synthesis protocol for this compound (WIN 49596) is not publicly available and is likely proprietary. However, based on the general synthesis of steroidal pyrazoles, a plausible synthetic route can be outlined. The core of the synthesis involves the construction of the pyrazole ring onto the steroid's A-ring.
A likely starting material would be a pregnenolone (B344588) derivative, which would undergo a series of reactions to introduce the necessary functional groups for pyrazole ring formation. This typically involves the creation of a β-ketoester or a related 1,3-dicarbonyl equivalent at the C2 and C3 positions of the steroid. This intermediate can then be cyclized with a substituted hydrazine, in this case, methylsulfonylhydrazine, to form the N-1'-methylsulfonyl pyrazole ring. The subsequent steps would involve modifications at the C-17 position to introduce the α-ethynyl and hydroxyl groups.
Mechanism of Action
This compound exerts its antiandrogenic effects by acting as a direct and competitive antagonist of the androgen receptor.[1] It binds to the ligand-binding domain of the AR, preventing the binding of endogenous androgens such as testosterone and DHT.[1] This antagonism inhibits the conformational changes in the AR that are necessary for its translocation to the nucleus and subsequent activation of androgen-responsive genes.
The key steps in this compound's mechanism of action are:
-
Competitive Binding: this compound competes with androgens for binding to the cytosolic androgen receptor.
-
Inhibition of Nuclear Translocation: By binding to the AR, this compound prevents the receptor's translocation from the cytoplasm to the nucleus.
-
Blockade of Gene Transcription: The this compound-AR complex is unable to bind effectively to androgen response elements (AREs) on DNA, thus inhibiting the transcription of androgen-dependent genes that are involved in prostate growth and other androgenic processes.
A study on the mechanism of action of WIN 49596 demonstrated that it inhibited the uptake of [3H]testosterone and the testosterone-induced nuclear accumulation of the androgen receptor in the rat ventral prostate.
Figure 1: Simplified signaling pathway of this compound's antagonism of the androgen receptor.
Pharmacological Profile
Pharmacodynamics
This compound is a selective antiandrogen. In vitro studies have shown that it does not bind to rat cytosolic uterine estrogen or progesterone (B1679170) receptors, nor to thymus glucocorticoid receptors at concentrations as high as 10 μM. Furthermore, it does not inhibit key enzymes in steroidogenesis, such as 5α-reductase, aromatase, or 3α/3β-hydroxysteroid dehydrogenases, at concentrations up to 10 μM.
In vivo, this compound has demonstrated efficacy in animal models. In castrated, immature male rats, it inhibited testosterone propionate-induced increases in ventral prostate weight with an ED50 of 15 mg/kg when administered orally. In a study with intact male dogs, daily oral treatment with 10 mg/kg of this compound for 16 weeks reduced the size of the prostate.
In human clinical trials for BPH, this compound (100-800 mg) led to a significant increase in serum testosterone and estradiol (B170435) concentrations compared to placebo. This is a predictable consequence of androgen receptor blockade at the hypothalamic-pituitary level, which disrupts the negative feedback loop and leads to increased luteinizing hormone (LH) secretion and subsequent gonadal stimulation.
| Parameter | Value | Species/System |
| Androgen Receptor Binding (Ki) | 2.2 μM | Rat Ventral Prostate |
| Estrogen Receptor Binding | No binding up to 10 μM | Rat Uterine Cytosol |
| Progesterone Receptor Binding | No binding up to 10 μM | Rat Uterine Cytosol |
| Glucocorticoid Receptor Binding | No binding up to 10 μM | Rat Thymus Cytosol |
| In Vivo Potency (ED50) | 15 mg/kg (p.o.) | Rat (inhibition of prostate weight gain) |
| Table 1: In Vitro and In Vivo Pharmacodynamic Data for this compound. |
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, such as Cmax, t1/2, and AUC, are not widely available in the public literature. This is common for compounds whose clinical development was discontinued. As a steroidal compound intended for oral administration, it was likely designed for adequate oral bioavailability. Steroidal drugs often undergo significant first-pass metabolism in the liver, and structural modifications are typically made to improve their metabolic stability and oral absorption.[2]
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This protocol is a representative example for determining the binding affinity of a compound like this compound to the androgen receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the androgen receptor using a competitive binding assay with a radiolabeled androgen.
Materials:
-
Rat ventral prostate cytosol (as a source of androgen receptor) or recombinant human androgen receptor.
-
Radiolabeled ligand: [3H]-R1881 (Methyltrienolone).
-
Unlabeled R1881 (for determining non-specific binding).
-
Test compound: this compound.
-
Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
-
Dextran-coated charcoal suspension.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound and unlabeled R1881 in the assay buffer. Prepare the cytosol or recombinant receptor solution in the assay buffer.
-
Assay Setup: In microcentrifuge tubes, combine the receptor preparation, a fixed concentration of [3H]-R1881 (typically at a concentration close to its Kd), and varying concentrations of this compound. Include control tubes with buffer only (total binding) and a high concentration of unlabeled R1881 (non-specific binding).
-
Incubation: Incubate the tubes at 4°C for a specified period (e.g., 18-24 hours) to reach equilibrium.
-
Separation of Bound and Free Ligand: Add cold dextran-coated charcoal suspension to each tube to adsorb the unbound radioligand. Centrifuge the tubes to pellet the charcoal.
-
Quantification: Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-R1881). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: General workflow for an androgen receptor competitive binding assay.
Clinical Development and Discontinuation
This compound was advanced into clinical trials for the treatment of BPH. A notable Phase II study involving 463 patients evaluated doses from 100 to 800 mg against a placebo for 6 months. The study's endpoints included maximum urinary flow rate, AUA symptom index, and prostate volume.
While there were some improvements in the maximum urinary flow rate (a 2- to 3-fold increase over placebo, with the 200 mg dose reaching statistical significance), there were no significant differences in the symptom index or prostate volume between the this compound and placebo groups.[3]
A significant concern was the side effect profile. The incidence of breast pain and gynecomastia was significantly higher in the this compound-treated groups compared to placebo.[3] These side effects are consistent with the observed increases in serum estradiol levels, a consequence of the peripheral aromatization of the increased levels of testosterone. Ultimately, it was concluded that this compound did not possess a favorable risk-to-benefit profile for the treatment of BPH, leading to the discontinuation of its development.[3]
Conclusion
This compound is a well-characterized steroidal antiandrogen that demonstrates high selectivity for the androgen receptor. Its discovery was a result of targeted medicinal chemistry efforts to separate antiandrogenic from androgenic effects in a steroidal scaffold. While it showed promise in preclinical models, its clinical development for BPH was unsuccessful due to a combination of insufficient efficacy and an unfavorable side effect profile related to its mechanism of action. The story of this compound highlights the challenges in developing hormonal therapies and the importance of balancing on-target efficacy with systemic endocrine side effects. The data and knowledge gained from its development, however, remain valuable for the ongoing design and discovery of new modulators of the androgen receptor.
References
Zanoterone (WIN 49596): A Technical and Developmental History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zanoterone, also known as WIN 49596, is a steroidal antiandrogen that was developed for the treatment of benign prostatic hyperplasia (BPH). As a competitive antagonist of the androgen receptor (AR), this compound was designed to block the effects of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) on prostate tissue, thereby reducing prostate volume and alleviating the symptoms of BPH. Despite promising preclinical data, this compound's clinical development was ultimately halted due to insufficient efficacy and an unfavorable side effect profile. This technical guide provides a comprehensive overview of the developmental history of this compound, detailing its mechanism of action, preclinical and clinical findings, and the reasons for its discontinuation.
Mechanism of Action
This compound is a potent, orally active, and competitive antagonist of the androgen receptor.[1] Its mechanism of action involves binding to the AR and preventing the binding of endogenous androgens like testosterone and DHT. This blockade of the androgen receptor inhibits the downstream signaling pathways that lead to the growth and proliferation of prostate cells.
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male reproductive tissues. The signaling pathway is initiated by the binding of androgens to the AR in the cytoplasm, which leads to a conformational change in the receptor, its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Once in the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes responsible for cell growth and survival. This compound competitively inhibits the initial step of this pathway.
Preclinical Development
In Vitro Studies
This compound's interaction with the androgen receptor and other steroid hormone receptors was characterized through a series of in vitro assays.
Table 1: In Vitro Receptor Binding and Enzyme Inhibition Profile of this compound
| Parameter | Assay Details | Result | Reference |
| Androgen Receptor Binding | Competitive binding assay using rat ventral prostate cytosol | Ki = 2.2 ± 0.4 μM | [1] |
| Relative Binding Affinity (RBA) | Compared to a standard androgen (e.g., R1881) | 2.2% (1-hour incubation), 0.05% (18-hour incubation) | [1] |
| Other Steroid Receptor Binding | Competitive binding assays for estrogen, progesterone, and glucocorticoid receptors | No binding detected | [1] |
| 5α-Reductase Inhibition | In vitro enzyme activity assay using rat ventral prostate homogenates | No inhibition at concentrations up to 10 μM | [1] |
| Aromatase Inhibition | In vitro enzyme activity assay using human placental microsomes | No inhibition at concentrations up to 10 μM | [1] |
-
Androgen Receptor Competitive Binding Assay:
-
Preparation of Cytosol: Ventral prostates from castrated male Sprague-Dawley rats were homogenized in a buffer containing protease inhibitors. The homogenate was centrifuged at high speed to obtain the cytosolic fraction containing the androgen receptors.
-
Binding Assay: Aliquots of the cytosol were incubated with a fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881) and varying concentrations of this compound or a reference compound.
-
Separation and Counting: After incubation, bound and free radioligand were separated using a method such as hydroxylapatite precipitation or dextran-coated charcoal. The amount of bound radioactivity was then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined, and the inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.
-
-
In Vitro 5α-Reductase Inhibition Assay:
-
Enzyme Preparation: Microsomes containing 5α-reductase were prepared from the ventral prostates of male rats.
-
Enzyme Reaction: The microsomal preparation was incubated with radiolabeled testosterone, NADPH as a cofactor, and varying concentrations of this compound or a known inhibitor (e.g., finasteride).
-
Product Separation and Quantification: The reaction products (testosterone and DHT) were extracted and separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactivity of the DHT product was measured to determine the rate of enzyme activity.
-
Data Analysis: The percentage of inhibition at each concentration of this compound was calculated, and the IC50 value was determined.
-
In Vivo Studies
Preclinical in vivo studies were conducted in rats and dogs to evaluate the antiandrogenic activity, efficacy, and safety of this compound.
Table 2: Summary of Key In Vivo Preclinical Findings for this compound
| Species | Study Design | Key Findings | Reference |
| Rat | Orally administered to castrated, testosterone-supplemented rats | - Inhibited the uptake of [³H]testosterone in the ventral prostate.- Prevented testosterone-induced nuclear accumulation of the androgen receptor. | [1] |
| Dog (Beagle) | Daily oral treatment for 16 weeks in intact male dogs (10 mg/kg/day) | - Reduced prostate size.- Induced mild to moderate glandular atrophy of the prostate.- Increased serum testosterone concentrations approximately 3-fold.- No significant effects on testicular weight, spermatogenesis, or serum LH levels. |
-
Rat Model of Androgen Action:
-
Animal Model: Male Sprague-Dawley rats were castrated to deplete endogenous androgens.
-
Treatment: Animals were treated with testosterone to stimulate androgen-dependent tissues. Concurrently, different doses of this compound or a vehicle control were administered orally.
-
Endpoint Measurement: After a defined treatment period, tissues such as the ventral prostate and seminal vesicles were collected and weighed. For mechanistic studies, the uptake of radiolabeled testosterone or the nuclear localization of the androgen receptor could be assessed.
-
-
Dog Model of Benign Prostatic Hyperplasia:
-
Animal Model: Intact adult male beagle dogs were used, as they naturally develop BPH.
-
Treatment: this compound was administered orally on a daily basis for an extended period (e.g., 16 weeks). A control group received a placebo.
-
Endpoint Measurement: Prostate size was monitored throughout the study using methods like transrectal ultrasonography. At the end of the study, prostates were collected for histological examination. Blood samples were taken periodically to measure serum levels of testosterone, DHT, and luteinizing hormone (LH).
-
Clinical Development
This compound progressed to Phase II clinical trials for the treatment of BPH in men.
Phase II Clinical Trial
A multicenter, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound in men with BPH.
Table 3: Key Results of the Phase II Clinical Trial of this compound in Men with BPH
| Parameter | Placebo | This compound 100 mg | This compound 200 mg | This compound 400 mg | This compound 800 mg |
| Number of Patients | ~92 | ~93 | ~93 | ~93 | ~92 |
| Change in Max. Urinary Flow Rate (ml/sec) | +0.8 | +1.4 | +1.7 | +1.6 | +1.5 |
| Change in AUA Symptom Score | -1.8 | -2.1 | -2.4 | -2.2 | -2.5 |
| Change in Prostate Volume (cm³) | -0.6 | -0.1 | -0.7 | -0.4 | -1.1 |
| Change in PSA (ng/ml) | +0.2 | -0.5 | -0.6 | -0.7 | -0.8 |
| Change in Testosterone (%) | +5 | +30 | +45 | +50 | +60 |
| Change in Estradiol (B170435) (%) | +8 | +25 | +35 | +40 | +50 * |
| Incidence of Breast Pain (%) | 2 | 10 | 15 | 18 | 20 |
| Incidence of Gynecomastia (%) | 1 | 5 | 8 | 12 | 15 |
*Statistically significant change from baseline (p < 0.05)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 463 men with symptomatic BPH.
-
Intervention: Patients received either placebo or this compound at doses of 100, 200, 400, or 800 mg daily for 6 months.
-
Primary Endpoints:
-
Change in maximum urinary flow rate.
-
Change in American Urological Association (AUA) symptom index.
-
-
Secondary Endpoints:
-
Change in prostate volume.
-
Change in serum prostate-specific antigen (PSA) levels.
-
Changes in serum sex steroid concentrations (testosterone and estradiol).
-
Incidence of adverse events.
-
Discontinuation of Development
The development of this compound was discontinued (B1498344) due to a combination of factors observed in the Phase II clinical trial:
-
Lack of Robust Efficacy: While there was a statistically significant improvement in maximum urinary flow rate at the 200 mg dose, the overall improvements in urinary symptoms and the reduction in prostate volume were not statistically significant compared to placebo.[1]
-
Unfavorable Side Effect Profile: Treatment with this compound led to a significant increase in the incidence of breast pain and gynecomastia, which are common side effects of antiandrogen therapy due to the resulting hormonal imbalance (increased testosterone being converted to estradiol via aromatase).[1]
-
Hormonal Disturbances: this compound caused a dose-dependent increase in serum testosterone and estradiol levels. While the decrease in PSA was a desired effect, the significant elevation of sex hormones contributed to the adverse events.
Developmental Workflow
The developmental history of this compound followed a typical path for a pharmaceutical agent, from preclinical discovery to clinical evaluation and eventual termination.
Conclusion
This compound (WIN 49596) represents a case study in the challenges of developing therapies for BPH that target the androgen receptor. While it demonstrated the expected mechanism of action in preclinical studies, its clinical performance was hampered by a lack of compelling efficacy and the emergence of mechanism-based side effects. The significant increase in testosterone and estradiol levels, a consequence of blocking the androgen receptor's negative feedback on the hypothalamic-pituitary-gonadal axis, ultimately led to an unacceptable risk-to-benefit profile. The developmental history of this compound underscores the importance of achieving a delicate balance between target engagement, clinical efficacy, and managing the systemic hormonal consequences of endocrine-targeted therapies.
References
Zanoterone for Benign Prostatic Hyperplasia: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zanoterone (WIN-49596) is a steroidal androgen receptor antagonist that was investigated for the treatment of benign prostatic hyperplasia (BPH). As a competitive inhibitor of the androgen receptor (AR), this compound was developed to block the downstream signaling pathways activated by androgens, which are known to play a crucial role in the pathophysiology of BPH. Despite initial preclinical promise, clinical trials in the 1990s revealed an unfavorable risk-to-benefit profile, leading to the discontinuation of its development for this indication. This technical guide provides a comprehensive overview of the available research on this compound for BPH, focusing on its mechanism of action, clinical trial data, and experimental protocols.
Mechanism of Action
This compound functions as a direct antagonist of the androgen receptor. In the prostate, the binding of androgens, primarily dihydrotestosterone (B1667394) (DHT), to the AR triggers a conformational change in the receptor, leading to its dimerization, nuclear translocation, and subsequent binding to androgen response elements (AREs) on target genes. This process initiates the transcription of genes involved in prostate cell growth and survival.
This compound competitively binds to the ligand-binding domain of the AR, preventing the binding of endogenous androgens. This inhibition blocks the downstream signaling cascade, theoretically leading to a reduction in prostate cell proliferation and an improvement in BPH symptoms. Preclinical studies indicated that this compound possesses a binding affinity (Ki) of 2.2 μM for the androgen receptor.[1] It is noteworthy that this compound does not inhibit 5α-reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent DHT.[1]
Signaling Pathway
Clinical Research
A pivotal multicenter, randomized, double-blind, placebo-controlled clinical trial was conducted to evaluate the efficacy and safety of this compound in men with BPH.[2]
Experimental Protocol
Study Design: The study was a randomized, double-blind, placebo-controlled trial involving 463 men with BPH.[2] Patients were randomized to receive placebo or this compound at doses of 100 mg, 200 mg, 400 mg, or 800 mg daily for 6 months.[2]
Inclusion Criteria: While the full inclusion and exclusion criteria are not detailed in the primary publication, patients were men with a diagnosis of benign prostatic hyperplasia.
Efficacy Endpoints:
-
Maximum Urinary Flow Rate (Qmax): Measured using standard uroflowmetry.
-
American Urological Association (AUA) Symptom Index: A patient-reported questionnaire to assess the severity of BPH symptoms. The specific version of the AUA symptom score used is not specified in the available literature.
-
Prostate Volume: The method for prostate volume measurement is not explicitly stated, but was likely transrectal ultrasonography (TRUS) with volume calculation using the ellipsoid formula (Volume = length × width × height × π/6), a standard method at the time.
-
Prostate-Specific Antigen (PSA): Serum PSA levels were measured.
-
Sex Steroid Concentrations: Serum levels of testosterone and estradiol (B170435) were monitored.
Safety Assessments: Adverse events were recorded throughout the study, with a particular focus on gynecomastia and breast pain.
Clinical Trial Workflow
Efficacy and Safety Data
Detailed quantitative results from the clinical trial are not fully available in the published literature. The following tables summarize the reported findings.
Table 1: Efficacy of this compound in Benign Prostatic Hyperplasia
| Endpoint | Placebo | This compound 100 mg | This compound 200 mg | This compound 400 mg | This compound 800 mg |
| Change in Maximum Urinary Flow Rate (mL/s) | Data not available | Data not available | 1.7 (p = 0.026) | Data not available | Data not available |
| Change in AUA Symptom Index | No statistically significant difference compared to placebo | No statistically significant difference compared to placebo | No statistically significant difference compared to placebo | No statistically significant difference compared to placebo | No statistically significant difference compared to placebo |
| Change in Prostate Volume | No statistically significant difference compared to placebo | No statistically significant difference compared to placebo | No statistically significant difference compared to placebo | No statistically significant difference compared to placebo | No statistically significant difference compared to placebo |
| Change in Prostate-Specific Antigen (PSA) | Data not available | Statistically significant decrease compared to placebo | Statistically significant decrease compared to placebo | Statistically significant decrease compared to placebo | Statistically significant decrease compared to placebo |
Note: The mean increases in maximum urinary flow rate for the this compound groups were reported to be 2- to 3-fold over placebo, but specific values were not provided for all groups.[2]
Table 2: Safety Profile of this compound in Benign Prostatic Hyperplasia
| Adverse Event | Placebo | This compound (All Doses) |
| Breast Pain | Incidence not specified | Statistically significant increase compared to placebo |
| Gynecomastia | Incidence not specified | Statistically significant increase compared to placebo |
| Change in Serum Testosterone | No significant change | Statistically significant increase compared to placebo |
| Change in Serum Estradiol | No significant change | Statistically significant increase compared to placebo |
Preclinical Research
A study in beagle dogs investigated the effects of this compound alone and in combination with the 5α-reductase inhibitor, finasteride (B1672673).[3]
Experimental Protocol
Animal Model: Intact male beagle dogs.
Treatment Groups:
-
This compound alone (10 mg/kg/day, oral)
-
Finasteride alone (1.0 mg/kg/day, oral)
-
Combination of this compound and finasteride
-
Control (intact)
-
Castrated controls
Duration: 16 weeks.
Endpoints:
-
Prostate size (measured by transrectal ultrasonography)
-
Prostate histomorphology
-
Prostatic DNA and arginine esterase levels
-
Testicular weight and histomorphology
-
Serum testosterone and luteinizing hormone (LH) levels
-
Spermatogenesis
Preclinical Findings
This compound alone reduced prostate size, induced glandular atrophy, and decreased prostatic DNA and arginine esterase levels.[3] These effects were more pronounced with the combination therapy of this compound and finasteride, which produced results similar to castration.[3] Notably, this compound treatment led to an approximately 3-fold increase in serum testosterone levels.[3]
Discussion and Conclusion
The clinical development of this compound for benign prostatic hyperplasia was halted due to a lack of significant clinical efficacy and an unfavorable safety profile.[1][2] While the 200 mg dose showed a statistically significant improvement in maximum urinary flow rate, there was no corresponding improvement in patient-reported symptoms (AUA symptom index) or a reduction in prostate volume.[2]
The significant increase in serum testosterone and estradiol levels is a key concern. This hormonal alteration is likely a consequence of the androgen receptor blockade, which disrupts the negative feedback loop of the hypothalamic-pituitary-gonadal axis. The elevated estrogen levels are the probable cause of the observed breast pain and gynecomastia.[2]
For drug development professionals, the case of this compound underscores the importance of a favorable risk-to-benefit ratio. Even with a clear mechanism of action and some evidence of target engagement (e.g., PSA reduction), the lack of robust clinical benefit coupled with significant side effects rendered the drug unsuitable for further development in this indication.
Data Gaps: It is important to note that detailed quantitative data from the pivotal clinical trial, as well as comprehensive human pharmacokinetic and preclinical toxicology data, are not publicly available. This limits a complete retrospective analysis of this compound's development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The effect of this compound, a steroidal androgen receptor antagonist, in men with benign prostatic hyperplasia. The this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of combination treatment with this compound (WIN 49596), a steroidal androgen receptor antagonist, and finasteride (MK-906), a steroidal 5 alpha-reductase inhibitor, on the prostate and testes of beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Zanoterone as a Potential Inducer of Cytochrome P450 3A4: A Technical Guide
Affiliation: Google Research
Abstract
Zanoterone (WIN-49596), a steroidal antiandrogen, has demonstrated the potential to induce cytochrome P450 3A (CYP3A) enzymes in preclinical studies. This technical guide provides an in-depth overview of the existing evidence for this compound's effects on CYP3A, primarily derived from animal models, and outlines the probable molecular mechanism involving the Pregnane X Receptor (PXR). This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols for assessing CYP3A4 induction, and visualizations of the pertinent biological pathways and experimental workflows. While clinical data on this compound's inductive effects in humans are not publicly available, this guide serves as a comprehensive resource for understanding its potential for drug-drug interactions and for designing future investigational studies.
Introduction
This compound is a steroidal compound that acts as an antagonist to the androgen receptor.[1] It was investigated for the treatment of benign prostatic hyperplasia (BPH); however, its development was not pursued due to insufficient efficacy and an unfavorable side-effect profile in Phase II clinical trials.[1][2]
Beyond its primary pharmacology, preclinical evidence indicates that this compound can induce the expression of cytochrome P450 3A enzymes.[3] The CYP3A subfamily, with CYP3A4 being the most prominent member in humans, is responsible for the metabolism of approximately 50% of clinically used drugs.[4] Induction of CYP3A4 can lead to accelerated clearance of co-administered drugs, potentially reducing their therapeutic efficacy. Therefore, understanding the inductive potential of any new chemical entity is a critical aspect of drug development.
This guide summarizes the key findings from a pivotal preclinical study on this compound's induction of CYP3A and provides detailed methodologies for the types of in vitro assays that are essential for confirming and characterizing this effect, particularly in a human context.
Quantitative Data on CYP3A Induction by this compound in Rats
A study by Rankin et al. (1996) in male and female rats provides the primary evidence for this compound's inductive effect on the CYP3A subfamily. The key quantitative findings from this study are summarized below.
Table 1: Effect of this compound on Hepatic 6β-Hydroxytestosterone (6β-OHT) Activity in Rats
| Sex | Treatment Group | Fold Increase in 6β-OHT Activity (vs. Control) |
| Male | This compound (High Dose) | Up to 5.2-fold[3] |
| Female | This compound (High Dose) | Up to 13.9-fold[3] |
| Male | Phenobarbital | ≤ 3-fold[3] |
| Female | Phenobarbital | ≤ 3-fold[3] |
| Male | β-Naphthoflavone | ≤ 3-fold[3] |
| Female | β-Naphthoflavone | ≤ 3-fold[3] |
6β-hydroxytestosterone formation is a specific marker of CYP3A activity.
Table 2: Effect of this compound on Hepatic CYP3A Protein Levels in Rats
| Sex | Treatment Group | Fold Increase in CYP3A Protein Levels (vs. Control) |
| Male | This compound | 3 to 4-fold[3] |
| Female | This compound | 3 to 4-fold[3] |
Proposed Mechanism of CYP3A4 Induction
The induction of CYP3A4 by a wide range of xenobiotics is predominantly mediated by the Pregnane X Receptor (PXR), a nuclear receptor highly expressed in the liver and intestine. While direct evidence of this compound binding to and activating PXR is not available, its steroidal structure and the observed induction of CYP3A in rats strongly suggest this as the likely mechanism.
The proposed signaling pathway is as follows:
-
Ligand Binding: this compound, being lipophilic, enters the hepatocyte.
-
PXR Activation: Inside the cell, this compound binds to the ligand-binding domain of PXR.
-
Heterodimerization: Upon ligand binding, PXR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).
-
Nuclear Translocation and DNA Binding: The PXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as PXR response elements (PXREs) located in the promoter region of the CYP3A4 gene.
-
Gene Transcription: This binding event recruits coactivators and initiates the transcription of the CYP3A4 gene, leading to increased mRNA and subsequent protein synthesis.
-
Increased Metabolism: The elevated levels of CYP3A4 enzyme result in an increased metabolic capacity for its substrate drugs.
Experimental Protocols
This section details the methodologies for key experiments that would be conducted to definitively establish and characterize this compound as a CYP3A4 inducer, particularly in a human context.
In Vivo Study of CYP3A Induction in Rats (Adapted from Rankin et al., 1996)
This protocol describes the foundational experiment that provided the initial evidence for this compound's inductive properties.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of various static and dynamic modeling methods to predict clinical CYP3A induction using in vitro CYP3A4 mRNA induction data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of this compound, a steroidal androgen receptor antagonist, in men with benign prostatic hyperplasia. The this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Phase Clinical Trial Data on Zanoterone: A Technical Overview
Disclaimer: Publicly available information on the early-phase clinical development of Zanoterone is scarce. Development of this compound was discontinued (B1498344) after Phase II trials due to a lack of sufficient efficacy and an unfavorable side effect profile.[1] This guide provides a comprehensive summary of the available clinical data, primarily from a significant Phase II study, and contextualizes it with generalized representations of early-phase trial design and the drug's mechanism of action. No dedicated Phase I trial results, such as detailed pharmacokinetics in healthy volunteers, are publicly accessible.
Introduction to this compound
This compound (WIN-49596) is a steroidal antiandrogen that was investigated for the treatment of benign prostatic hyperplasia (BPH).[1] As an antagonist of the androgen receptor (AR), its mechanism of action involves blocking the effects of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). Despite showing some activity, its clinical development was halted, and it was never marketed.[1]
Clinical Efficacy Data (Phase II)
The primary source of clinical data for this compound comes from a multicenter, randomized, placebo-controlled Phase II study involving 463 men with BPH. The study evaluated oral doses of 100 mg, 200 mg, 400 mg, and 800 mg administered for 6 months.[2]
Table 1: Efficacy Outcomes of this compound in BPH After 6 Months of Treatment [2]
| Outcome Measure | Placebo | 100 mg this compound | 200 mg this compound | 400 mg this compound | 800 mg this compound |
| Mean Increase in Maximum Urinary Flow Rate (ml/sec) | ~0.5-0.8 (estimated) | ~2-3 fold over placebo | 1.7 (p=0.026) | ~2-3 fold over placebo | ~2-3 fold over placebo |
| Change in AUA Symptom Index | No significant difference | No significant difference | No significant difference | No significant difference | No significant difference |
| Change in Prostate Volume | No significant difference | No significant difference | No significant difference | No significant difference | No significant difference |
| Change in Prostate-Specific Antigen (PSA) Levels | Not specified | Significant decrease | Significant decrease | Significant decrease | Significant decrease |
Note: The original publication states that mean increases in maximum urinary flow rate were 2- to 3-fold over placebo for the this compound groups, with only the 200 mg group reaching statistical significance.[2]
Safety and Tolerability Data (Phase II)
The same Phase II study in BPH patients provides the main body of safety data for this compound.[2]
Table 2: Key Safety Findings and Adverse Events for this compound in BPH [2]
| Parameter | Observation in this compound Groups vs. Placebo |
| Gynecomastia | Significantly increased incidence |
| Breast Pain | Significantly increased incidence |
| Serum Estradiol (B170435) | Significantly increased concentrations |
| Serum Testosterone | Significantly increased concentrations |
Experimental Protocols
Protocol for the Phase II Study in Benign Prostatic Hyperplasia[2]
-
Study Design: A multicenter, randomized, placebo-controlled trial.
-
Patient Population: 463 men with a diagnosis of benign prostatic hyperplasia.
-
Treatment Arms:
-
Placebo
-
This compound 100 mg
-
This compound 200 mg
-
This compound 400 mg
-
This compound 800 mg
-
-
Duration of Treatment: 6 months.
-
Primary Endpoints:
-
Maximum urinary flow rate.
-
American Urological Association (AUA) symptom index.
-
Prostate volume.
-
-
Secondary Endpoints:
-
Prostate-specific antigen (PSA) levels.
-
Serum sex steroid concentrations (testosterone, estradiol).
-
Generalized Protocol for a Phase I Dose-Escalation Study
While no specific Phase I protocol for this compound is available, a typical study would follow the workflow illustrated below. The primary objectives of such a study are to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and the pharmacokinetic profile of the investigational drug in humans.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist to the androgen receptor. By binding to the AR, it prevents the binding of endogenous androgens like testosterone and DHT. This blockade inhibits the subsequent translocation of the receptor to the nucleus and the transcription of androgen-dependent genes. The significant increases in testosterone and estradiol observed in the clinical trial are likely due to the blockade of AR-mediated negative feedback on the hypothalamic-pituitary-gonadal axis.[2]
Conclusion
References
Methodological & Application
Zanoterone Dosage for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Zanoterone dosage and administration for in vivo animal studies, based on available preclinical data. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound.
Data Presentation: this compound In Vivo Dosages
The following table summarizes the reported effective dosages of this compound in different animal models. This information is critical for dose selection in future preclinical studies.
| Animal Model | Dosage | Route of Administration | Study Duration | Key Findings |
| Beagle Dog (Intact Male) | 10 mg/kg/day | Oral | 16 weeks | Reduced prostate size and glandular atrophy.[1] |
| Rat (Castrated, Immature Male) | 15 mg/kg | Oral | Not Specified | ED50 for inhibiting testosterone (B1683101) propionate-induced increase in ventral prostate weight. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vivo studies. Below are protocols derived from the available literature for the administration of this compound.
Protocol 1: Oral Administration in Beagle Dogs
This protocol is based on a study investigating the effect of this compound on the prostate in intact male beagle dogs.[1]
1. Animal Model:
-
Species: Beagle dog
-
Sex: Male (intact)
-
Health Status: Healthy, purpose-bred for research.
2. Drug Formulation:
-
Compound: this compound (WIN 49596)
-
Dosage: 10 mg/kg of body weight.
-
Vehicle: While the specific vehicle was not detailed in the primary study, a common and appropriate vehicle for oral administration of steroidal compounds in dogs is a suspension in 0.5% methylcellulose (B11928114) in sterile water. The formulation should be prepared fresh daily.
-
Preparation:
-
Calculate the total amount of this compound required based on the body weight of the dog and the 10 mg/kg dosage.
-
Weigh the appropriate amount of this compound powder.
-
Levigate the powder with a small amount of the 0.5% methylcellulose solution to form a smooth paste.
-
Gradually add the remaining volume of the methylcellulose solution while stirring continuously to ensure a uniform suspension.
-
3. Administration:
-
Route: Oral gavage.
-
Frequency: Once daily.
-
Procedure:
-
Gently restrain the dog.
-
Measure the calculated volume of the this compound suspension into a syringe fitted with a gavage tube of appropriate length and diameter for the size of the dog.
-
Carefully insert the gavage tube into the esophagus and deliver the dose.
-
Observe the animal briefly after administration to ensure the entire dose was swallowed.
-
4. Study Duration:
-
The study was conducted for 16 consecutive weeks.[1]
Protocol 2: Oral Administration in Rats
This protocol is designed based on the reported ED50 for this compound in a rat model of testosterone-induced prostate growth.
1. Animal Model:
-
Species: Rat (e.g., Sprague-Dawley or Wistar)
-
Sex: Male (immature and castrated)
-
Procedure: Castration should be performed at a specified age (e.g., 21-25 days) and animals should be allowed to recover before the start of the experiment.
2. Drug Formulation:
-
Compound: this compound (WIN 49596)
-
Dosage: An effective dose (ED50) was found to be 15 mg/kg. Dose-response studies may require a range of doses (e.g., 5, 15, 50 mg/kg).
-
Vehicle: A common vehicle for oral administration of hydrophobic compounds in rats is a solution or suspension in corn oil or a mixture of 10% ethanol, 30% polyethylene (B3416737) glycol 400, and 60% saline. The formulation should be prepared fresh before each administration.
-
Preparation:
-
Calculate the required amount of this compound for each dose group based on the average body weight of the rats.
-
Dissolve or suspend the weighed this compound powder in the chosen vehicle. Sonication may be used to aid dissolution or create a fine suspension.
-
3. Administration:
-
Route: Oral gavage.
-
Frequency: Once daily.
-
Procedure:
-
Gently restrain the rat.
-
Use a syringe with a ball-tipped gavage needle appropriate for the size of the rat.
-
Carefully insert the gavage needle into the esophagus and administer the calculated volume of the this compound formulation.
-
4. Co-administration with Testosterone Propionate (B1217596):
-
To induce prostate growth, testosterone propionate is typically administered subcutaneously at a specified dose (e.g., 0.2-0.5 mg/rat/day) for the duration of the study. This compound is administered orally to counteract the effects of the testosterone.
Mechanism of Action: Androgen Receptor Signaling Pathway
This compound functions as a competitive antagonist of the androgen receptor (AR). In normal androgen signaling, testosterone is converted to the more potent dihydrotestosterone (B1667394) (DHT), which binds to the AR in the cytoplasm. This binding event triggers a conformational change in the AR, leading to its dissociation from heat shock proteins (HSPs), dimerization, and subsequent translocation into the nucleus. Within the nucleus, the AR-dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of androgen-responsive genes that regulate cell growth, proliferation, and survival.
This compound disrupts this pathway by competitively binding to the ligand-binding domain of the AR. This prevents the binding of endogenous androgens like DHT, thereby inhibiting the conformational changes required for AR activation and its subsequent nuclear translocation. As a result, the transcription of androgen-dependent genes is suppressed.
Caption: Mechanism of this compound as an Androgen Receptor Antagonist.
Experimental Workflow: In Vivo Efficacy Study
The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of this compound in a prostate cancer xenograft model.
Caption: Workflow for a this compound In Vivo Efficacy Study.
References
Application Notes and Protocols: Zanoterone in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zanoterone (WIN-49596) is a steroidal antiandrogen that acts as a competitive antagonist of the androgen receptor (AR). While initially investigated for the treatment of benign prostatic hyperplasia (BPH), its mechanism of action holds potential for research in androgen-dependent prostate cancer.[1][2] The androgen receptor is a critical driver of prostate cancer progression, making it a key therapeutic target.[3][4] this compound functions by competing with androgens, such as dihydrotestosterone (B1667394) (DHT), for binding to the ligand-binding domain of the AR. This inhibition prevents receptor activation, nuclear translocation, and the subsequent transcription of androgen-responsive genes that promote tumor cell growth and survival.[3][5]
These application notes provide a framework for investigating the effects of this compound on various prostate cancer cell lines. The protocols outlined below are standard methodologies for characterizing the in vitro activity of androgen receptor antagonists.
Data Presentation: Representative In Vitro Activity
Due to the limited publicly available data on this compound's specific activity in prostate cancer cell lines, the following tables present representative quantitative data based on the known effects of other steroidal antiandrogens. These values should be considered illustrative and would need to be confirmed experimentally for this compound.
Table 1: Representative In Vitro Cell Viability (IC50) of this compound in Prostate Cancer Cell Lines
| Cell Line | AR Status | Representative IC50 (µM) for Cell Viability (72h treatment) | Notes |
| LNCaP | AR-positive (mutated T877A), Androgen-sensitive | 5 - 15 | Commonly used androgen-responsive cell line.[6][7][8] |
| VCaP | AR-amplified, Androgen-sensitive | 1 - 10 | Expresses high levels of wild-type AR. |
| 22Rv1 | AR-positive, expresses AR-V7 splice variant | 10 - 25 | Model for castration-resistant prostate cancer (CRPC). |
| PC-3 | AR-negative/low | > 50 | Typically used as a negative control for AR-targeted therapies.[9] |
| DU-145 | AR-negative/low | > 50 | Androgen-insensitive cell line, serves as a negative control.[10][11] |
Table 2: Representative Effect of this compound on Androgen-Regulated Gene Expression in LNCaP Cells
| Treatment Condition (24h) | Relative PSA mRNA Expression (fold change vs. Vehicle) | Relative TMPRSS2 mRNA Expression (fold change vs. Vehicle) |
| Vehicle Control (0.1% DMSO) | 1.0 | 1.0 |
| DHT (10 nM) | 8.0 - 12.0 | 6.0 - 10.0 |
| This compound (10 µM) | 0.8 - 1.2 | 0.9 - 1.3 |
| DHT (10 nM) + this compound (10 µM) | 1.5 - 2.5 | 1.2 - 2.0 |
Mandatory Visualizations
References
- 1. Antiandrogens Act as Selective Androgen Receptor Modulators at the Proteome Level in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of this compound, a steroidal androgen receptor antagonist, in men with benign prostatic hyperplasia. The this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Antiandrogens and androgen depleting therapies in prostate cancer: novel agents for an established target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Studies on the human prostatic cancer cell line LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The proliferative effect of "anti-androgens" on the androgen-sensitive human prostate tumor cell line LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic growth inhibition of PC3 prostate cancer cells with low-dose combinations of simvastatin and alendronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scoparone Exerts Anti-Tumor Activity against DU145 Prostate Cancer Cells via Inhibition of STAT3 Activity | PLOS One [journals.plos.org]
- 11. DU-145 and PC-3 human prostate cancer cell lines express androgen receptor: implications for the androgen receptor functions and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Characterization of Zanoterone in Androgen Receptor Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, is a crucial mediator of androgen signaling and a primary therapeutic target in prostate cancer.[1] Reporter gene assays offer a robust and sensitive method to quantify the transcriptional activity of the AR in response to potential agonists or antagonists.[2] These assays typically employ a reporter construct where a luciferase or other reporter gene is under the transcriptional control of androgen response elements (AREs).[3] When an activated AR binds to these AREs, it drives the expression of the reporter gene, which can be easily quantified.[4]
Zanoterone (WIN 49596) is a steroidal antiandrogen that acts as a competitive antagonist of the androgen receptor.[3][5] It blocks the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting the androgen signaling pathway.[5] This document provides detailed protocols and application notes for utilizing androgen receptor reporter assays to characterize the antagonist activity of this compound.
Principle of the Assay
The AR reporter assay is a cell-based method to screen for compounds that modulate AR activity. The fundamental principle involves the use of mammalian cells engineered to express the human androgen receptor and a reporter gene (e.g., firefly luciferase) linked to an ARE-containing promoter.[4]
In the presence of an AR agonist like DHT, the receptor is activated, translocates to the nucleus, binds to the AREs, and initiates the transcription of the luciferase gene.[4] The resulting luminescence is proportional to the level of AR activation. When an AR antagonist such as this compound is introduced, it competes with the agonist for binding to the AR, leading to a dose-dependent decrease in luciferase expression.[5]
Data Presentation
The antagonist activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) value. This is achieved by measuring the reduction in agonist-induced luciferase activity across a range of this compound concentrations. For comparative purposes, data for other known AR antagonists are also presented.
Table 1: Comparative Antagonist Activity in AR Reporter Assays
| Compound | Target | Assay Type | Agonist Used (Concentration) | IC50 / Kᵢ Value | Reference |
| This compound | Androgen Receptor | Radioligand Binding | N/A | Kᵢ = 2.2 µM | [5] |
| Enzalutamide | Androgen Receptor | Luciferase Reporter | Testosterone (0.45 nM) | IC50 = 26 nM | [6] |
| Apalutamide | Androgen Receptor | Luciferase Reporter | Testosterone (0.45 nM) | IC50 = 200 nM | [6] |
| Bicalutamide | Androgen Receptor | Luciferase Reporter | 5α-Dihydrotestosterone | IC50 not specified | [5] |
| Hydroxyflutamide | Androgen Receptor | Luciferase Reporter | 5α-Dihydrotestosterone | IC50 not specified | [7] |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. mdpi.com [mdpi.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
Zanoterone: A Steroidal Antiandrogen for Androgen Receptor Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Zanoterone, also known as WIN 49596, is a synthetic steroidal derivative that functions as a competitive antagonist of the androgen receptor (AR).[1][2] By binding to the AR, this compound effectively blocks the binding of endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting androgen-mediated signaling pathways.[1] This property makes this compound a valuable tool compound for in vitro and in vivo studies aimed at elucidating the role of the AR in various physiological and pathological processes, including prostate cancer, benign prostatic hyperplasia (BPH), and other androgen-dependent conditions. Although initially investigated for the treatment of BPH, its development was discontinued (B1498344) due to insufficient efficacy and the occurrence of side effects, including breast pain and gynecomastia.[2][3] Nevertheless, its specific mechanism of action as a direct AR antagonist makes it a useful reagent for preclinical research.[1]
Mechanism of Action
This compound exerts its antiandrogenic effects by competitively binding to the ligand-binding domain (LBD) of the androgen receptor.[1] This binding prevents the conformational changes in the receptor that are necessary for its activation, subsequent nuclear translocation, and the transcription of androgen-responsive genes.[1] In vivo studies in rats have demonstrated that this compound inhibits the uptake of testosterone and the subsequent nuclear accumulation of the androgen receptor in the prostate.[1]
dot
Caption: Androgen Receptor Signaling Pathway and Inhibition by this compound.
Data Presentation
| Parameter | Value | Species | Assay System | Reference |
| Binding Affinity (Ki) | 2.2 ± 0.4 µM | Rat | Ventral Prostate Cytosol | [1] |
| Relative Binding Affinity (RBA) | 2.2 (1h incubation) | Rat | Ventral Prostate Cytosol | [1] |
| Relative Binding Affinity (RBA) | 0.05 (18h incubation) | Rat | Ventral Prostate Cytosol | [1] |
| Receptor Selectivity | No binding to estrogen, progesterone, or glucocorticoid receptors | Rat | Uterine and Thymus Cytosol | [1] |
| Enzyme Inhibition | No inhibition of 5α-reductase, 3α-oxidoreductase, 3β-hydroxysteroid dehydrogenase, or aromatase at concentrations up to 10 µM | Rat, Human | In vitro enzyme assays | [1] |
Experimental Protocols
Protocol 1: In Vitro Androgen Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity of test compounds, such as this compound, for the androgen receptor using a competitive binding assay with a radiolabeled androgen.
dot
Caption: Workflow for AR Competitive Binding Assay.
Materials:
-
Androgen receptor source (e.g., cytosol from rat ventral prostate or from cells overexpressing AR, such as LNCaP)
-
Radiolabeled androgen (e.g., [³H]R1881 - Methyltrienolone)
-
This compound or other test compounds
-
Binding buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Hydroxylapatite slurry or glass fiber filters
-
Wash buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation cocktail and vials
-
Scintillation counter
Methodology:
-
Preparation of Cytosol: Homogenize rat ventral prostate tissue or AR-expressing cells in ice-cold TEGD buffer. Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).
-
Binding Reaction: In microcentrifuge tubes, combine the AR-containing cytosol, a fixed concentration of [³H]R1881 (typically at or below its Kd), and a range of concentrations of this compound or the test compound. Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled androgen, e.g., 1 µM R1881).
-
Incubation: Incubate the reaction mixtures at 4°C for a specified period (e.g., 1 to 18 hours) to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Hydroxylapatite Method: Add hydroxylapatite slurry to each tube, incubate briefly, and then centrifuge to pellet the hydroxylapatite with the bound receptor-ligand complex. Wash the pellet with wash buffer to remove unbound radioligand.
-
Filter Binding Method: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in wash buffer. The receptor-ligand complex will be retained on the filter. Wash the filters with ice-cold wash buffer.
-
-
Quantification: Transfer the washed hydroxylapatite pellet or the filter to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Protocol 2: Androgen Receptor-Mediated Reporter Gene Assay
This protocol is designed to assess the functional antagonist activity of this compound by measuring its ability to inhibit androgen-induced transcription of a reporter gene in a cell-based assay.
dot
Caption: Workflow for AR Reporter Gene Assay.
Materials:
-
Androgen-responsive cell line (e.g., LNCaP, VCaP)
-
Cell culture medium and supplements (e.g., RPMI-1640, fetal bovine serum)
-
Charcoal-stripped fetal bovine serum (to remove endogenous steroids)
-
Reporter plasmid containing an androgen response element (ARE) driving a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Dihydrotestosterone (DHT) or other androgen agonist
-
This compound or other test compounds
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Culture and Seeding: Culture the chosen cell line in standard medium. For the experiment, switch to a medium containing charcoal-stripped FBS to minimize background androgenic activity. Seed the cells in a multi-well plate (e.g., 96-well) at an appropriate density.
-
Transfection: Transfect the cells with the ARE-reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A co-transfection with a control plasmid (e.g., expressing Renilla luciferase) can be performed for normalization of transfection efficiency.
-
Treatment: After allowing the cells to recover from transfection (typically 24 hours), replace the medium with fresh medium containing a fixed concentration of an androgen agonist (e.g., 0.1-1 nM DHT) and varying concentrations of this compound or the test compound. Include control wells with vehicle, agonist alone, and antagonist alone.
-
Incubation: Incubate the cells for an additional 24-48 hours to allow for reporter gene expression.
-
Lysis and Reporter Assay: Lyse the cells using a lysis buffer compatible with the reporter assay. Measure the luciferase activity (luminescence) using a luminometer according to the assay kit's protocol. If a co-reporter was used, measure its activity as well.
-
Data Analysis: Normalize the experimental reporter gene activity to the control reporter activity (if applicable). Calculate the percentage of inhibition of the androgen-induced reporter activity for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound is a well-characterized steroidal androgen receptor antagonist that serves as a valuable tool for investigating AR-mediated signaling pathways. Its specificity for the AR, with a lack of significant off-target effects on other steroid receptors or key steroidogenic enzymes, makes it a reliable negative control and inhibitor in a variety of experimental settings. The provided protocols for competitive binding and reporter gene assays offer a framework for researchers to utilize this compound effectively in their studies of androgen receptor function. While a functional IC50 value from cell-based assays is not prominently available in the literature, the established binding affinity provides a solid basis for dose-selection in in vitro experiments.
References
- 1. Studies on the mechanism of action of Win 49596: a steroidal androgen receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Win 49,596, a novel steroidal androgen receptor antagonist, in animal models of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound, a steroidal androgen receptor antagonist, in men with benign prostatic hyperplasia. The this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of Zanoterone in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zanoterone (WIN-49596) is a steroidal antiandrogen that acts as a competitive antagonist of the androgen receptor (AR).[1][2] It inhibits the binding of androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR, thereby disrupting the androgen signaling pathway.[1] This mechanism of action makes this compound a candidate for investigating androgen-dependent conditions, including prostate cancer and benign prostatic hyperplasia (BPH), in preclinical rodent models. This compound has been documented as being orally active.[1]
These application notes provide a summary of the available data and generalized protocols for the oral administration of this compound in rodent models to facilitate further research and drug development. It is important to note that while this compound has been evaluated in clinical trials for BPH in humans and in oral studies with beagle dogs, detailed public-domain data on its oral administration, pharmacokinetics, and efficacy in rodent models is limited.[3][4] The following protocols are based on established methodologies for oral drug administration in rodents and should be adapted and optimized for specific experimental needs.
Data Presentation
This compound Profile
| Parameter | Value | Reference |
| Drug Name | This compound | [2] |
| Synonyms | WIN-49596 | [4] |
| Mechanism of Action | Androgen Receptor (AR) Antagonist | [1] |
| Binding Affinity (Ki) | 2.2 µM for AR | [1][2] |
| Molecular Weight | 416.55 g/mol | |
| Formulation (General) | Suspension in a suitable vehicle (e.g., 0.5% methylcellulose) | General Practice |
Preclinical Oral Dosing in Non-Rodent Models
| Species | Dose | Duration | Study Type | Key Findings | Reference |
| Beagle Dog | 10 mg/kg/day | 16 weeks | Efficacy (BPH) | Reduced prostate size, mild to moderate glandular atrophy. | [4] |
Pharmacokinetic Parameters in Rodent Models (Oral Administration)
| Parameter | Mouse | Rat |
| Cmax (Maximum Concentration) | Data not available | Data not available |
| Tmax (Time to Cmax) | Data not available | Data not available |
| AUC (Area Under the Curve) | Data not available | Data not available |
| t1/2 (Half-life) | Data not available | Data not available |
| Oral Bioavailability (%) | Data not available | Data not available |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
Objective: To prepare a homogenous suspension of this compound suitable for oral administration in rodents.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in sterile water, corn oil, or 0.5% carboxymethylcellulose (CMC) in saline)
-
Mortar and pestle or homogenizer
-
Sterile tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed. A typical dosing volume for oral gavage in mice is 5-10 mL/kg and for rats is 5 mL/kg.
-
Weigh the precise amount of this compound powder.
-
If using a suspending agent like methylcellulose or CMC, prepare the vehicle first according to standard laboratory procedures.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste. This can be done using a mortar and pestle.
-
Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension.
-
Transfer the suspension to a sterile tube.
-
Vortex the suspension thoroughly before each animal is dosed to ensure homogeneity.
Protocol 2: Oral Administration of this compound by Gavage
Objective: To accurately deliver a specified dose of this compound directly into the stomach of a rodent.
Materials:
-
This compound suspension
-
Appropriately sized oral gavage needles (flexible or rigid with a ball tip; e.g., 20-22 gauge for mice, 16-18 gauge for rats)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Weigh the animal to determine the exact volume of the this compound suspension to be administered.
-
Fill a syringe with the calculated volume of the well-vortexed this compound suspension.
-
Gently restrain the animal. For a right-handed person, hold the mouse or rat in the left hand, securing the head by placing the thumb and index finger on either side of the mandible. The animal's body should be supported.
-
Introduce the gavage needle into the mouth, passing it along the side of the mouth to avoid the incisors.
-
Gently advance the needle along the esophagus into the stomach. There should be no resistance. If resistance is felt, withdraw the needle and reposition.
-
Once the needle is correctly positioned in the stomach, dispense the contents of the syringe smoothly.
-
Withdraw the needle gently in the same direction it was inserted.
-
Return the animal to its cage and monitor for any signs of distress or injury.
Protocol 3: Pharmacokinetic Study of Orally Administered this compound
Objective: To determine the pharmacokinetic profile of this compound in a rodent model following a single oral dose.
Materials:
-
This compound suspension
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) with jugular vein catheters for serial blood sampling
-
Blood collection tubes (e.g., containing K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS or other appropriate analytical instrumentation
Procedure:
-
Fast the animals overnight (with access to water) before dosing to reduce variability in gastrointestinal absorption.
-
Administer a single oral dose of this compound by gavage as described in Protocol 2.
-
Collect blood samples at predetermined time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples by centrifuging at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated analytical method such as LC-MS/MS.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.
Protocol 4: Efficacy Study in a Prostate Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a rodent model of prostate cancer.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Androgen-dependent prostate cancer cells (e.g., LNCaP)
-
Matrigel or other appropriate cell suspension medium
-
Calipers for tumor measurement
-
This compound suspension and vehicle control
Procedure:
-
Subcutaneously implant prostate cancer cells mixed with Matrigel into the flanks of the mice.
-
Monitor the animals for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle control orally by gavage daily (or as determined by pharmacokinetic data). Doses may be extrapolated and scaled from the 10 mg/kg/day used in the beagle dog study, but a dose-ranging study is recommended.[4]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).
Visualizations
Caption: this compound's Mechanism of Action.
Caption: Workflow for an Oral Pharmacokinetic Study.
Caption: Workflow for an In Vivo Efficacy Study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The effect of this compound, a steroidal androgen receptor antagonist, in men with benign prostatic hyperplasia. The this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of combination treatment with this compound (WIN 49596), a steroidal androgen receptor antagonist, and finasteride (MK-906), a steroidal 5 alpha-reductase inhibitor, on the prostate and testes of beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Zanoterone's Effect on PSA Levels In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Antigen (PSA) is a well-established biomarker for prostate cancer, with its expression being highly regulated by the androgen receptor (AR) signaling pathway. Zanoterone is a steroidal antiandrogen that acts as a competitive antagonist to the androgen receptor. By binding to the AR, this compound prevents the binding of androgens like dihydrotestosterone (B1667394) (DHT), thereby inhibiting the downstream transcriptional activation of androgen-responsive genes, including the gene encoding for PSA (KLK3). This application note provides a detailed protocol for measuring the in vitro effect of this compound on PSA levels in the androgen-sensitive human prostate cancer cell line, LNCaP.
The LNCaP cell line is a widely used model for studying androgen receptor signaling in prostate cancer as these cells express a functional androgen receptor and secrete PSA in response to androgenic stimulation. This makes them an ideal system to evaluate the efficacy of AR antagonists like this compound.
Principle of the Assay
This protocol describes the culture of LNCaP cells and the subsequent treatment with varying concentrations of this compound in the presence of an androgen to stimulate PSA production. The level of secreted PSA in the cell culture supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA). A decrease in PSA levels in the presence of this compound indicates its inhibitory effect on the androgen receptor signaling pathway.
Data Presentation
Table 1: Illustrative Data on the Effect of this compound on PSA Secretion in LNCaP Cells
| Treatment Group | This compound Concentration (nM) | Dihydrotestosterone (DHT) Concentration (nM) | Mean PSA Concentration (ng/mL) | Standard Deviation | % Inhibition of PSA Secretion |
| Vehicle Control | 0 | 0 | 0.5 | 0.1 | N/A |
| DHT Control | 0 | 1 | 15.2 | 1.8 | 0% |
| This compound | 1 | 1 | 12.8 | 1.5 | 15.8% |
| This compound | 10 | 1 | 8.5 | 1.1 | 44.1% |
| This compound | 100 | 1 | 3.1 | 0.6 | 79.6% |
| This compound | 1000 | 1 | 0.9 | 0.3 | 94.1% |
Note: This data is for illustrative purposes only and should be replaced with experimentally derived results.
Experimental Protocols
Materials and Reagents
-
LNCaP human prostate cancer cell line (ATCC® CRL-1740™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound
-
Dihydrotestosterone (DHT)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Human PSA ELISA Kit
-
96-well cell culture plates, sterile
-
Sterile cell culture flasks (T-75)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Cell Culture
-
Thawing and Plating LNCaP Cells:
-
Rapidly thaw a cryopreserved vial of LNCaP cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (RPMI-1640 supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin).
-
Centrifuge at 150 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Subculturing LNCaP Cells:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer with 5 mL of sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Add 7-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh complete growth medium.
-
Incubate at 37°C and 5% CO₂.
-
In Vitro Treatment with this compound and DHT
-
Cell Seeding:
-
Harvest LNCaP cells as described in the subculturing protocol.
-
Count the cells using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Preparation of Treatment Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of DHT in DMSO.
-
Prepare serial dilutions of this compound and a working solution of DHT in serum-free RPMI-1640 medium. The final DMSO concentration in the culture medium should be less than 0.1%.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully aspirate the medium from the wells.
-
Add 200 µL of the prepared treatment solutions to the respective wells. Include the following controls:
-
Vehicle Control: Medium with DMSO (at the same concentration as the highest this compound concentration).
-
DHT Control: Medium with 1 nM DHT and DMSO.
-
This compound Treatment Groups: Medium with 1 nM DHT and varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1000 nM).
-
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
PSA Quantification using ELISA
-
Sample Collection:
-
After the incubation period, carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.
-
Centrifuge the supernatant at 500 x g for 5 minutes to pellet any detached cells or debris.
-
Transfer the clarified supernatant to a new microfuge tube. Samples can be stored at -20°C or -80°C if not analyzed immediately.
-
-
ELISA Procedure:
-
Perform the Human PSA ELISA according to the manufacturer's instructions.
-
Briefly, this involves adding standards and samples to the antibody-coated microplate, followed by incubation, washing steps, addition of a detection antibody, and a substrate for color development.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the PSA standards against their known concentrations.
-
Determine the concentration of PSA in each sample by interpolating from the standard curve.
-
Calculate the percentage inhibition of PSA secretion for each this compound concentration relative to the DHT control group using the following formula: % Inhibition = [1 - (PSA concentration in this compound group / PSA concentration in DHT control group)] x 100
-
Mandatory Visualizations
Caption: this compound's Mechanism of Action on PSA Expression.
Caption: Workflow for Measuring this compound's Effect on PSA.
Application Notes and Protocols: Zanoterone in Combination with 5-Alpha-Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgenetic alopecia and benign prostatic hyperplasia (BPH) are common androgen-dependent conditions. The biological effects of androgens like testosterone (B1683101) are primarily mediated by their conversion to the more potent dihydrotestosterone (B1667394) (DHT) by the enzyme 5-alpha-reductase, and the subsequent binding of DHT to the androgen receptor (AR). Therapeutic strategies often involve targeting these key steps in the androgen signaling pathway.
Zanoterone (WIN 49596) is a steroidal antiandrogen that functions as a competitive antagonist of the androgen receptor, with a Ki of 2.2 μM.[1] It directly blocks the binding of androgens such as testosterone and DHT to the AR, thereby inhibiting the downstream signaling that leads to the growth of androgen-dependent tissues.[1] 5-alpha-reductase inhibitors, such as finasteride (B1672673) and dutasteride, work by a different mechanism, preventing the conversion of testosterone to DHT.[2][3]
Given their complementary mechanisms of action, the combination of an androgen receptor antagonist like this compound with a 5-alpha-reductase inhibitor presents a compelling therapeutic strategy. This approach aims to achieve a more complete blockade of androgen signaling, potentially leading to enhanced efficacy in treating androgen-dependent disorders.[4][5] These application notes provide a summary of preclinical data and detailed protocols for evaluating the combination of this compound and 5-alpha-reductase inhibitors.
Mechanism of Action: Dual Blockade of the Androgen Signaling Pathway
The combination of this compound and a 5-alpha-reductase inhibitor targets the androgen signaling pathway at two distinct points:
-
5-Alpha-Reductase Inhibition : 5-alpha-reductase inhibitors block the conversion of testosterone to dihydrotestosterone (DHT), the most potent natural androgen. This reduces the concentration of the primary ligand for the androgen receptor in target tissues.
-
Androgen Receptor Antagonism : this compound competitively binds to the androgen receptor, preventing any remaining DHT and testosterone from activating it.
This dual blockade is hypothesized to result in a more profound suppression of androgen-mediated gene transcription and cellular proliferation than either agent alone.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 3. Determination of canine prostatic volume using transabdominal ultrasonography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of combination treatment with this compound (WIN 49596), a steroidal androgen receptor antagonist, and finasteride (MK-906), a steroidal 5 alpha-reductase inhibitor, on the prostate and testes of beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Zanoterone: A Tool for Interrogating Androgen-Dependent Gene Expression
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Zanoterone (formerly WIN-49596) is a steroidal antiandrogen that functions as a competitive antagonist of the androgen receptor (AR).[1][2] By binding to the AR, this compound prevents the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting the downstream signaling cascade that leads to the transcription of androgen-dependent genes.[2] Although initially investigated for the treatment of benign prostatic hyperplasia (BPH), it was not brought to market.[1] However, its specific mechanism of action makes it a valuable research tool for studying the role of the AR in various physiological and pathological processes, particularly in the context of androgen-dependent gene expression.
These application notes provide an overview of this compound's properties and detailed protocols for its use in in vitro studies to investigate androgen-dependent gene regulation.
Mechanism of Action
This compound exerts its effects by competitively binding to the ligand-binding domain (LBD) of the androgen receptor. This binding prevents the conformational changes in the AR that are necessary for its activation, dimerization, nuclear translocation, and subsequent binding to androgen response elements (AREs) in the promoter regions of target genes. Consequently, the recruitment of co-activators and the initiation of transcription of androgen-regulated genes are blocked. This compound has been shown to not inhibit 5α-reductase, aromatase, or 3α- or 3β-hydroxysteroid dehydrogenase in vitro.[1]
Quantitative Data
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Species | Notes |
| Ki (Inhibition Constant) | 2.2 µM | Rat | Competitive binding to the ventral prostate androgen receptor.[2] |
| Relative Binding Affinity (RBA) | 2.2% | Rat | Compared to the synthetic androgen metribolone (R1881).[1] |
Experimental Protocols
Protocol 1: In Vitro Cell Culture and Treatment for Studying Androgen-Dependent Gene Expression
This protocol describes the use of the androgen-sensitive human prostate cancer cell line, LNCaP, to study the effect of this compound on the expression of an androgen-regulated gene, Prostate-Specific Antigen (PSA, encoded by the KLK3 gene).
Materials:
-
LNCaP cells (ATCC® CRL-1740™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Charcoal-stripped Fetal Bovine Serum (CSS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Dihydrotestosterone (DHT) or Metribolone (R1881)
-
This compound
-
DMSO (cell culture grade)
-
6-well tissue culture plates
Procedure:
-
Cell Culture:
-
Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells every 3-4 days or when they reach 80-90% confluency.
-
-
Androgen Deprivation:
-
For experiments, plate LNCaP cells in 6-well plates at a density of 2 x 105 cells per well in RPMI-1640 with 10% FBS.
-
After 24 hours, replace the medium with RPMI-1640 supplemented with 5-10% CSS to deplete endogenous androgens. Incubate for 48-72 hours.
-
-
This compound and Androgen Treatment:
-
Prepare stock solutions of this compound and DHT/R1881 in DMSO.
-
Pre-treat the androgen-deprived cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) or vehicle control (DMSO) for 1-2 hours. The final DMSO concentration should not exceed 0.1%.
-
Following pre-treatment, add DHT or R1881 to a final concentration of 1-10 nM to stimulate androgen-dependent gene expression.
-
Incubate the cells for an additional 24-48 hours.
-
-
Endpoint Analysis:
-
Harvest the cells for downstream analysis of gene and protein expression (see Protocols 2 and 3).
-
Protocol 2: Analysis of Androgen-Dependent Gene Expression by Quantitative PCR (qPCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for the target gene (e.g., KLK3) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Following the treatment protocol, wash the cells with PBS and lyse them.
-
Extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
Perform qPCR using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.
-
Protocol 3: Analysis of Androgen-Dependent Protein Expression by Western Blot
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against the target protein (e.g., PSA) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize the target protein signal to the loading control.
-
Visualizations
Androgen Receptor Signaling Pathway
Caption: Androgen Receptor Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Studying this compound's Effect
Caption: Workflow for assessing this compound's effect on gene expression.
References
Application Notes and Protocols for Assessing Zanoterone's Anti-proliferative Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zanoterone (WIN-49596) is a steroidal androgen receptor (AR) antagonist.[1][2] Its primary mechanism of action involves blocking the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the AR.[1] This inhibition of the androgen signaling pathway forms the basis of its potential anti-proliferative effects in androgen-dependent conditions, including prostate cancer.[1] Although initially investigated for benign prostatic hyperplasia (BPH), its utility as an anti-proliferative agent warrants detailed investigation.[3][4][5]
These application notes provide a comprehensive overview of established in vitro and in vivo methodologies to assess the anti-proliferative efficacy of this compound. The protocols detailed below are designed to guide researchers in evaluating its impact on cell viability, apoptosis, cell cycle progression, and the androgen receptor signaling pathway.
Key Concepts and Signaling Pathway
This compound exerts its effects by competitively inhibiting the androgen receptor. In androgen-sensitive prostate cancer cells, the binding of androgens to the AR triggers a conformational change, nuclear translocation, and subsequent transcription of genes that promote cell growth and survival. By blocking this initial binding step, this compound disrupts this cascade, leading to a reduction in cell proliferation and potentially inducing programmed cell death (apoptosis).
In Vitro Assessment of Anti-proliferative Effects
Cell Viability Assays
Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of this compound. The MTT and MTS assays are colorimetric methods that measure the metabolic activity of cells, which is proportional to the number of viable cells.
a. Recommended Cell Lines:
-
LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line.[6]
-
VCaP: A prostate cancer cell line that expresses high levels of the androgen receptor.[2]
b. Experimental Workflow:
c. Detailed Protocol (MTT Assay):
-
Cell Seeding: Seed LNCaP or VCaP cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle control (e.g., DMSO) and positive control (e.g., DHT-stimulated) wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
d. Data Presentation:
| Treatment Group | Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Vehicle Control | 0 | 48 | 100 ± 5.2 | - |
| This compound | 0.1 | 48 | 95.3 ± 4.8 | 15.2 |
| 1 | 48 | 82.1 ± 6.1 | ||
| 10 | 48 | 55.4 ± 7.3 | ||
| 50 | 48 | 25.8 ± 3.9 | ||
| DHT (10 nM) | - | 48 | 130.2 ± 8.5 | - |
Apoptosis Assays
To determine if the anti-proliferative effects of this compound are due to the induction of apoptosis, Annexin V/Propidium (B1200493) Iodide (PI) staining followed by flow cytometry is recommended.
a. Principle:
Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.
b. Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
c. Data Presentation:
| Treatment Group | Concentration (µM) | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | 0 | 95.1 | 2.3 | 1.5 | 1.1 |
| This compound | 10 | 70.2 | 15.8 | 10.5 | 3.5 |
| 50 | 45.3 | 28.9 | 22.1 | 3.7 |
Cell Cycle Analysis
To investigate if this compound causes cell cycle arrest, flow cytometry analysis of propidium iodide-stained cells is performed.
a. Detailed Protocol:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
b. Data Presentation:
| Treatment Group | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | 55.2 | 30.1 | 14.7 |
| This compound | 10 | 68.5 | 20.3 | 11.2 |
| 50 | 75.1 | 15.4 | 9.5 |
Western Blot Analysis of AR Signaling Pathway
Western blotting can be used to confirm the mechanism of action of this compound by observing its effect on the expression of the androgen receptor and its downstream targets, such as Prostate-Specific Antigen (PSA).
a. Experimental Workflow:
b. Detailed Protocol:
-
Protein Extraction: Treat cells with this compound and/or DHT. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against AR, PSA, and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
c. Data Presentation:
| Treatment Group | AR Expression (relative to control) | PSA Expression (relative to control) |
| Vehicle Control | 1.00 | 0.15 |
| DHT (10 nM) | 0.95 | 2.50 |
| This compound (10 µM) | 0.98 | 0.12 |
| This compound (10 µM) + DHT (10 nM) | 0.96 | 0.85 |
In Vivo Assessment of Anti-proliferative Effects
Prostate Cancer Xenograft Models
To evaluate the anti-proliferative effects of this compound in a living organism, a prostate cancer xenograft model is recommended.
a. Model:
-
Cell Line: LNCaP or VCaP cells.
-
Animal: Male immunodeficient mice (e.g., nude or SCID).
b. Detailed Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of LNCaP or VCaP cells mixed with Matrigel into the flanks of the mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups (vehicle control, this compound). Administer this compound orally or via injection at predetermined doses.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).
c. Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 28 | % Tumor Growth Inhibition |
| Vehicle Control | 0 | 1250 ± 150 | - |
| This compound | 10 | 875 ± 120 | 30 |
| 50 | 550 ± 95 | 56 |
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive assessment of this compound's anti-proliferative effects. By employing a combination of in vitro and in vivo assays, researchers can elucidate its mechanism of action and evaluate its therapeutic potential in androgen-dependent cancers. The systematic application of these techniques will generate critical data for the continued development and characterization of this compound as an anti-cancer agent.
References
- 1. benchchem.com [benchchem.com]
- 2. accegen.com [accegen.com]
- 3. Androgen Receptor Gene Expression in Prostate Cancer is Directly Suppressed by the Androgen Receptor Through Recruitment of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of combination treatment with this compound (WIN 49596), a steroidal androgen receptor antagonist, and finasteride (MK-906), a steroidal 5 alpha-reductase inhibitor, on the prostate and testes of beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of this compound, a steroidal androgen receptor antagonist, in men with benign prostatic hyperplasia. The this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lncap.com [lncap.com]
Zanoterone: Application Notes and Protocols for High-Throughput Screening of Antiandrogens
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing zanoterone as a reference compound in high-throughput screening (HTS) for novel antiandrogens. This compound (also known as WIN 49596) is a steroidal antiandrogen that acts as a competitive antagonist of the androgen receptor (AR). Although it was clinically investigated for benign prostatic hyperplasia, it was never marketed. Its well-characterized activity as an AR antagonist makes it a suitable tool for in vitro assay development and validation in the search for new antiandrogenic compounds.
Data Presentation
The following table summarizes the available quantitative data on the in vitro antiandrogenic activity of this compound.
| Parameter | Value | Assay Type | Organism/Cell Line | Notes |
| Kᵢ | 2.2 µM | Androgen Receptor Competitive Binding Assay | Rat Ventral Prostate | The inhibition constant (Kᵢ) indicates the binding affinity of this compound to the androgen receptor.[1] |
| ED₅₀ | 0.8 µM | Organ Culture of Bulbourethral Glands | Mouse | The effective dose causing 50% inhibition of testosterone-dependent development in an in vitro organ culture model.[2] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the androgen receptor signaling pathway and a general workflow for high-throughput screening of antiandrogens.
Experimental Protocols
The following are detailed protocols for key in vitro assays used to screen for antiandrogenic compounds. This compound can be used as a positive control for antagonism in these assays.
Androgen Receptor (AR) Competitive Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
Materials:
-
Purified recombinant human Androgen Receptor (ligand-binding domain)
-
Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-DHT)
-
This compound (as a positive control)
-
Test compounds
-
Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and test compounds in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound and test compounds in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Dilute the radiolabeled androgen in the assay buffer to a final concentration that is typically at or below its Kd for the AR.
-
Dilute the purified AR in the assay buffer. The optimal concentration should be determined empirically.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add:
-
Assay buffer
-
A fixed concentration of purified AR
-
Increasing concentrations of the test compound or this compound.
-
For total binding, add vehicle instead of a competitor. For non-specific binding, add a high concentration of a non-labeled androgen.
-
-
Initiate the binding reaction by adding the radiolabeled androgen to all wells.
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Transfer the incubation mixture to a 96-well filter plate.
-
Wash the wells rapidly with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Androgen Receptor (AR) Transcriptional Activation (Reporter Gene) Assay
This cell-based assay measures the ability of a compound to inhibit androgen-induced transcription of a reporter gene.
Materials:
-
A suitable mammalian cell line (e.g., PC-3, HEK293) that does not endogenously express AR.
-
Expression vector for the human Androgen Receptor (hAR).
-
Reporter vector containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase or GFP).
-
A control vector for normalization (e.g., a vector expressing Renilla luciferase under a constitutive promoter).
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS).
-
Charcoal-stripped FBS (to remove endogenous steroids).
-
Transfection reagent.
-
Androgen agonist (e.g., Dihydrotestosterone - DHT).
-
This compound (as a positive control for antagonism).
-
Test compounds.
-
Lysis buffer.
-
Luciferase assay substrate.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Culture the cells in DMEM supplemented with 10% FBS.
-
For the assay, plate the cells in 96-well plates.
-
Co-transfect the cells with the hAR expression vector, the ARE-reporter vector, and the normalization control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
After transfection, replace the medium with DMEM containing charcoal-stripped FBS to eliminate interference from serum androgens.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the test compounds in the assay medium.
-
Add the diluted compounds to the transfected cells.
-
To induce reporter gene expression, add a fixed concentration of DHT to all wells (except for the negative control). The concentration of DHT should ideally be at its EC₅₀ or EC₈₀ for inducing the reporter gene.
-
Include appropriate controls: vehicle control (agonist activity), DHT alone (maximum induction), and this compound as a positive control for antagonism.
-
Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity (from the ARE-reporter) and the Renilla luciferase activity (for normalization) in each well using a luminometer and the appropriate substrates.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in transfection efficiency and cell viability.
-
Calculate the percentage of inhibition of DHT-induced luciferase activity for each concentration of the test compound and this compound.
-
Plot the percentage of inhibition against the log concentration of the compound to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the antagonist that causes 50% inhibition of the maximal DHT response) using non-linear regression.
-
By following these protocols and utilizing this compound as a reference compound, researchers can effectively develop and validate high-throughput screening assays for the discovery of novel antiandrogens.
References
Troubleshooting & Optimization
Zanoterone in DMSO: A Technical Support Guide for Researchers
This guide provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of zanoterone when working with Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: this compound has a reported solubility of 20 mg/mL (48.01 mM) in DMSO.[1] It is recommended to use sonication to facilitate its dissolution.[1]
Q2: How should I prepare a this compound stock solution in DMSO?
A2: To prepare a stock solution of this compound in DMSO, weigh the desired amount of this compound powder and add the appropriate volume of DMSO to achieve your target concentration. Sonication is recommended to ensure complete dissolution.[1] For example, to prepare a 10 mM stock solution, you would dissolve 4.17 mg of this compound in 1 mL of DMSO.
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
A3: For optimal stability, this compound stock solutions in DMSO should be stored at -80°C for long-term storage (up to 1 year).[1] For short-term storage, -20°C is also acceptable. It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: How stable is this compound in DMSO at different temperatures?
Troubleshooting Guide
Issue: My this compound is not fully dissolving in DMSO.
-
Possible Cause: The concentration may be too high, or the dissolution process is incomplete.
-
Solution:
-
Ensure you have not exceeded the 20 mg/mL solubility limit.
-
Use sonication to aid dissolution as recommended.[1]
-
Gentle warming of the solution may also help, but be cautious as excessive heat can degrade the compound.
-
Issue: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer or cell culture medium.
-
Possible Cause: This is a common issue for compounds with low aqueous solubility. The abrupt change in solvent polarity when diluting the DMSO stock into an aqueous solution causes the compound to "crash out."
-
Solution:
-
Lower the final concentration: The most straightforward approach is to decrease the final working concentration of this compound in your aqueous medium.
-
Increase the percentage of DMSO (with caution): While increasing the final DMSO concentration can help maintain solubility, it's important to keep it low (typically <0.5%) to avoid solvent-induced toxicity in cell-based assays. Always include a vehicle control (medium with the same percentage of DMSO) in your experiments.
-
Use a step-wise dilution: Instead of a single large dilution, try a serial dilution approach.
-
Consider co-solvents: In some cases, the use of other biocompatible co-solvents in the final aqueous medium can help improve solubility.
-
Data Summary
Table 1: this compound Solubility in DMSO
| Parameter | Value | Reference |
| Solubility | 20 mg/mL (48.01 mM) | [1] |
| Note | Sonication is recommended for dissolution. | [1] |
Table 2: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| In DMSO | -80°C | 1 year | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 416.58 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale
-
Sonicator
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the scale.
-
Carefully weigh out 4.17 mg of this compound powder into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex briefly to mix.
-
Place the tube in a sonicator bath and sonicate until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
-
Visualizations
Caption: Workflow for preparing and using this compound stock solutions.
Caption: Logic diagram for troubleshooting this compound precipitation.
References
- 1. targetmol.com [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Zanoterone Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Zanoterone in cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a steroidal antiandrogen that functions as a competitive antagonist of the androgen receptor (AR). By binding to the AR, this compound prevents the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting the downstream signaling pathways that promote cell proliferation and survival in androgen-sensitive tissues.
Q2: What is the recommended solvent and storage condition for this compound?
This compound should be dissolved in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For use in cell culture, the final concentration of DMSO should be kept low (typically below 0.5%) to minimize solvent-induced cytotoxicity.
Q3: Which cell lines are suitable for studying the effects of this compound?
The choice of cell line depends on the research question. For studying AR antagonism, androgen-sensitive prostate cancer cell lines that express functional AR are commonly used. These include:
-
LNCaP: Expresses a mutated but functional androgen receptor.
-
PC-3 and DU-145: Often considered androgen-independent, some studies have shown they express AR at lower levels.[1]
-
Reporter cell lines engineered to express AR and a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE).
Q4: What is a typical concentration range for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell line, assay type, and experimental endpoint. Based on data for other antiandrogens, a starting concentration range of 0.01 µM to 10 µM is recommended for initial experiments.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Data Presentation: Comparative Inhibitory and Cytotoxic Concentrations
Table 1: Comparative IC50 Values of Antiandrogens in Prostate Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| Enzalutamide | LNCaP | Competition Binding | 21.4 | [2] |
| Enzalutamide | LNCaP | Luciferase Reporter | 26 | [2] |
| Bicalutamide | LNCaP | Competition Binding | 160 | [2] |
| Apalutamide | LNCaP | Luciferase Reporter | 200 | [2] |
| Darolutamide | LNCaP | Luciferase Reporter | 26 | [2] |
Table 2: Example Cytotoxicity Data (IC50/CC50) of Various Compounds in Prostate Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50/CC50 (µM) | Reference |
| Tilorone (B613820) | PC-3 | MTS Assay (72h) | 15 | [3] |
| Anthocyanin | DU-145 | MTT Assay (24h) | 60-90 | [4] |
| Calycopterin | LNCaP | MTT Assay (48h) | 120 | [5] |
| Calycopterin | DU-145 | MTT Assay (48h) | 200 | [5] |
| Abiraterone (B193195) Acetate (B1210297) | PC-3 | CCK-8 Assay | 66.90 | [6] |
| Decursinol (B1670153) Angelate | PC-3 | CCK-8 Assay | 13.63 | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder (e.g., 5 mg) in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex thoroughly until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Androgen Receptor Antagonist Luciferase Reporter Assay
This protocol is designed to assess the ability of this compound to inhibit androgen-induced AR transcriptional activity.
-
Cell Seeding:
-
Culture a suitable reporter cell line (e.g., PC-3 or LNCaP cells transiently or stably expressing an ARE-luciferase reporter construct) in the recommended growth medium.
-
Seed the cells into a 96-well white, clear-bottom plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in serum-free or charcoal-stripped serum-containing medium.
-
Prepare a solution of a known AR agonist, such as dihydrotestosterone (DHT), at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Treatment:
-
Remove the growth medium from the cells.
-
Add the this compound dilutions to the wells.
-
Immediately add the DHT solution to all wells except for the vehicle control.
-
Include appropriate controls: vehicle control (medium with DMSO), agonist control (medium with DHT and DMSO), and a positive control antagonist if available.
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
-
Luciferase Activity Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your chosen luciferase assay system.
-
-
Data Analysis:
-
Normalize the luciferase signal to a measure of cell viability if a multiplexed assay is used.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability.
-
Cell Seeding: Seed the desired prostate cancer cell line (e.g., LNCaP, PC-3, or DU-145) in a 96-well plate at an optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment:
-
Remove the growth medium and add the this compound dilutions to the cells.
-
Include a vehicle control (medium with DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Determine the CC50 (50% cytotoxic concentration) from the dose-response curve.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal in reporter assay | Endogenous hormones in serum. | Use charcoal-stripped fetal bovine serum (FBS) to remove steroid hormones.[8] |
| Contamination of reagents or cell culture. | Ensure all reagents are sterile and regularly test cell lines for mycoplasma contamination. | |
| Inconsistent results between experiments | Variability in cell passage number. | Use cells within a consistent and narrow passage number range for all experiments. |
| Pipetting errors or inconsistent cell seeding. | Ensure accurate and consistent pipetting techniques. Use an automated cell counter for accurate cell seeding. | |
| Batch-to-batch variation of this compound. | Use the same batch of this compound for a series of related experiments if possible. | |
| No or weak antagonist activity | Low expression or activity of the androgen receptor in the cell line. | Confirm AR expression and functionality in your cell line using qPCR, Western blot, or a potent known agonist. |
| Inactive this compound stock solution. | Prepare a fresh stock solution. Verify the activity of the stock in a validated positive control system. | |
| Suboptimal concentration of agonist. | Optimize the concentration of the AR agonist (e.g., DHT) to be in the linear range of the dose-response curve (e.g., EC50 to EC80). | |
| High cytotoxicity observed at expected active concentrations | High sensitivity of the cell line to this compound. | Perform a cytotoxicity assay to determine the CC50. Use this compound concentrations well below the CC50 for functional assays. |
| Off-target effects of this compound. | Consider using a lower concentration range or a different cell line. To confirm AR-specific effects, consider using AR-knockdown or AR-negative cell lines as controls. | |
| Precipitation of this compound in cell culture medium | Poor solubility of this compound at the working concentration. | Ensure the final DMSO concentration is as low as possible. Prepare working solutions fresh before each experiment. If precipitation persists, consider using a different solvent or a formulation aid, but validate its compatibility with your assay. |
Visualizations
Caption: Androgen Receptor Signaling Pathway and Mechanism of this compound Action.
Caption: Workflow for an Androgen Receptor Antagonist Luciferase Reporter Assay.
Caption: Logical Flowchart for Troubleshooting this compound Cell-Based Assays.
References
- 1. Determination of radioligand specific activity using competition binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Small-molecule screening of PC3 prostate cancer cells identifies tilorone dihydrochloride to selectively inhibit cell growth based on cyclin-dependent kinase 5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthocyanin Induces Apoptosis of DU-145 Cells In Vitro and Inhibits Xenograft Growth of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Induction of apoptosis and growth inhibition by silodosin and abiraterone acetate in PC-3 human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Zanoterone's Hormonal Side Effects in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hormonal side effects during in vitro and in vivo experiments with Zanoterone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as WIN 49596) is a steroidal antiandrogen. Its primary mechanism of action is as a competitive antagonist of the androgen receptor (AR). By binding to the AR, this compound blocks the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting the downstream signaling pathways that promote cell growth in androgen-sensitive tissues.[1]
Q2: What are the most common hormonal side effects observed with this compound in experiments?
Based on preclinical and clinical studies, the most frequently observed hormonal side effects of this compound are:
-
Increased Serum Testosterone Levels: this compound can cause a significant, often dose-dependent, increase in circulating testosterone.
-
Increased Serum Estradiol (B170435) Levels: Consequently, the elevated testosterone can be aromatized to estradiol, leading to higher than normal estradiol levels.[1]
-
Gynecomastia and Breast Pain: The increased estradiol levels are the primary cause of gynecomastia (enlargement of male breast tissue) and breast tenderness.[1]
Troubleshooting Guides
Issue 1: Unexpectedly High Serum Testosterone and Estradiol Levels in Animal Models
Question: We are observing a greater than threefold increase in serum testosterone and estradiol in our rat model treated with this compound. Is this expected, and how can we manage it?
Answer:
A significant increase in both testosterone and estradiol is an expected consequence of androgen receptor blockade with this compound. The blockade of androgen receptors in the hypothalamus and pituitary gland disrupts the negative feedback loop of testosterone on luteinizing hormone (LH) secretion. While some studies with this compound showed no significant change in LH levels, the sustained blockade of the androgen receptor can lead to increased testosterone production by the testes. The excess testosterone is then converted to estradiol by the enzyme aromatase.
Troubleshooting and Mitigation Strategies:
-
Dose-Response Analysis: If not already done, perform a dose-response study to determine the minimal effective dose of this compound that achieves the desired antiandrogenic effect in your target tissue without causing excessive hormonal elevation.
-
Co-administration with an Aromatase Inhibitor: To specifically counteract the increase in estradiol, consider co-administering an aromatase inhibitor like letrozole (B1683767). This will block the conversion of testosterone to estradiol, thus mitigating estrogen-related side effects like gynecomastia.
-
Co-administration with a 5α-Reductase Inhibitor: In some experimental designs, co-administration with a 5α-reductase inhibitor like finasteride (B1672673) can be considered to block the conversion of testosterone to the more potent androgen, DHT.
Issue 2: Development of Gynecomastia in Male Animal Models
Question: Our male rats treated with this compound are developing palpable breast tissue. How can we confirm this is gynecomastia and what are the experimental options to prevent or treat this?
Answer:
The development of breast tissue in male animals is a strong indicator of gynecomastia, likely caused by the elevated estradiol levels resulting from this compound administration.
Confirmation and Assessment:
-
Histopathological Analysis: This is the definitive method to confirm gynecomastia. Tissues should be collected, fixed in formalin, sectioned, and stained with Hematoxylin and Eosin (H&E). Look for ductal epithelial hyperplasia and proliferation of periductal stroma.
Experimental Mitigation Strategies:
-
Co-administration with a Selective Estrogen Receptor Modulator (SERM): Administering a SERM, such as tamoxifen, can competitively block the estrogen receptor in breast tissue, thereby preventing the stimulatory effects of elevated estradiol.
-
Co-administration with an Aromatase Inhibitor: As mentioned previously, using an aromatase inhibitor like letrozole will reduce systemic estradiol levels and can prevent the development of gynecomastia.
Data Presentation
Table 1: Hormonal Effects of this compound in a Preclinical Beagle Dog Study
| Treatment Group | Dose | Duration | Serum Testosterone Change | Serum LH Change |
| This compound | 10 mg/kg/day (oral) | 16 weeks | ~3-fold increase | No significant change |
Data from a study in intact male beagle dogs.
Table 2: this compound Binding Affinity
| Compound | Receptor | Binding Affinity (Ki) |
| This compound | Androgen Receptor | 2.2 µM |
Experimental Protocols
Protocol 1: Quantification of Serum Testosterone and Estradiol by ELISA
Objective: To measure the concentration of testosterone and estradiol in serum samples from experimental animals.
Materials:
-
Commercially available rat/mouse Testosterone ELISA kit
-
Commercially available rat/mouse Estradiol ELISA kit
-
Microplate reader
-
Precision pipettes and tips
-
Serum samples collected from animals
Procedure (General Outline):
-
Sample Collection and Preparation:
-
Collect blood via appropriate methods (e.g., tail vein, cardiac puncture) and allow it to clot.
-
Centrifuge at 1000-2000 x g for 15 minutes to separate serum.
-
Store serum at -20°C or -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
-
Assay Procedure (follow kit-specific instructions):
-
Bring all reagents and samples to room temperature.
-
Prepare standard dilutions as per the kit protocol.
-
Pipette standards, controls, and samples into the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated secondary antibody or competing antigen-enzyme conjugate.
-
Incubate for the specified time and temperature (e.g., 1-2 hours at 37°C).
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution and incubate in the dark until color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the specified wavelength (usually 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of testosterone or estradiol in the samples by interpolating their absorbance values on the standard curve.
-
Protocol 2: Histopathological Assessment of Gynecomastia
Objective: To histologically confirm and characterize gynecomastia in mammary tissue from male experimental animals.
Materials:
-
Mammary tissue samples
-
10% neutral buffered formalin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Microscope
Procedure:
-
Tissue Collection and Fixation:
-
Excise the mammary tissue, including the nipple and surrounding glandular tissue.
-
Immediately fix the tissue in 10% neutral buffered formalin for 24-48 hours.
-
-
Tissue Processing and Embedding:
-
Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions.
-
Clear the tissue with xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning and Staining:
-
Cut thin sections (4-5 µm) of the paraffin-embedded tissue using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope.
-
Look for the characteristic features of gynecomastia, which include:
-
Ductal epithelial hyperplasia (increased number of cell layers lining the ducts).
-
Elongation and branching of the ducts.
-
Proliferation of periductal stroma (connective tissue around the ducts).
-
Periductal edema and inflammatory cell infiltrate may also be present in early stages.
-
-
Mandatory Visualizations
References
Technical Support Center: Zanoterone-Induced Estradiol Increase
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the in vivo increases in estradiol (B170435) observed during experiments with zanoterone, a steroidal androgen receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (developmental code name WIN-49596) is a steroidal antiandrogen. Its primary mechanism of action is the competitive antagonism of the androgen receptor (AR), with a reported Ki of 2.2 μM.[1] By binding to the AR, this compound blocks the effects of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting androgen-dependent signaling pathways.[1] It was initially investigated for the treatment of benign prostatic hyperplasia (BPH).[2][3]
Q2: Why does this compound administration lead to an increase in serum estradiol levels?
A2: The increase in serum estradiol is a secondary effect of this compound's primary action as an androgen receptor antagonist. By blocking androgen receptors in the hypothalamus and pituitary gland, this compound disrupts the normal negative feedback loop that regulates gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) secretion. This disruption leads to an increase in LH secretion, which in turn stimulates the testes to produce more testosterone. The elevated testosterone then serves as a substrate for the enzyme aromatase, which converts testosterone into estradiol, resulting in increased serum estradiol levels.[2][4] this compound itself does not directly inhibit the aromatase enzyme.[2]
Q3: What are the common side effects associated with increased estradiol levels during this compound treatment?
A3: The most commonly reported side effects, and the primary reason for the discontinuation of its clinical development, were breast pain and gynecomastia (the development of breast tissue in males).[2][3][5] These effects are a direct consequence of the elevated estradiol levels and the resulting imbalance in the estrogen-to-androgen ratio.
Q4: How significant is the increase in estradiol and testosterone with this compound treatment?
Troubleshooting Guide
Issue: Unexpectedly high levels of serum estradiol and/or the appearance of gynecomastia in animal models or human subjects during this compound administration.
This is an expected physiological response to androgen receptor blockade. The following troubleshooting steps and mitigation strategies can be considered:
1. Confirm Hormonal Profile:
-
Action: Measure serum concentrations of testosterone, estradiol, LH, and FSH.
-
Rationale: To confirm that the observed effects are consistent with the known mechanism of action of this compound and to quantify the extent of hormonal alteration.
2. Mitigation Strategy: Co-administration with an Aromatase Inhibitor:
-
Action: Introduce an aromatase inhibitor, such as anastrozole (B1683761) or letrozole, to the experimental protocol.
-
Rationale: Aromatase inhibitors block the conversion of the excess testosterone into estradiol, directly addressing the root cause of the hyperestrogenism without interfering with the primary androgen receptor antagonist activity of this compound.[6][7] This approach has been explored for managing gynecomastia induced by other antiandrogens.
-
Considerations:
-
The choice of aromatase inhibitor (steroidal vs. non-steroidal) and the optimal dosage will need to be determined empirically for your specific experimental model.[6]
-
Letrozole has been shown to be a more potent suppressor of estrogen levels compared to anastrozole.
-
Concurrent use of two different aromatase inhibitors should be avoided as it offers no therapeutic advantage and may increase adverse effects.[8]
-
3. Alternative Mitigation Strategy (Clinical Context): Selective Estrogen Receptor Modulators (SERMs):
-
Action: In a clinical research setting, the use of a SERM like tamoxifen (B1202) could be considered.
-
Rationale: Tamoxifen can block the effects of estrogen at the breast tissue, thereby preventing or treating gynecomastia, and has been shown to be effective in managing gynecomastia caused by other antiandrogen therapies.[4]
-
Considerations: This approach does not reduce the elevated estradiol levels but rather blocks their downstream effects at specific tissues.
Data Presentation
Table 1: Summary of Hormonal Changes with this compound Monotherapy
| Hormone | Direction of Change | Significance | Rationale |
| Testosterone | ↑ | Significant | Disruption of HPG axis negative feedback, leading to increased LH and subsequent testicular testosterone production. |
| Estradiol | ↑ | Significant | Increased aromatization of elevated testosterone levels.[2][3][5] |
| Luteinizing Hormone (LH) | ↑ | Expected | Reduced negative feedback from androgens at the pituitary and hypothalamus. |
| Follicle-Stimulating Hormone (FSH) | ↔ or ↑ | Variable | May increase due to altered feedback, though effects can be less pronounced than on LH. |
Table 2: Potential Effects of Mitigation Strategies on Hormonal and Clinical Parameters
| Treatment | Serum Testosterone | Serum Estradiol | Gynecomastia/Breast Pain |
| This compound + Aromatase Inhibitor | ↑ | ↓ | Mitigated |
| This compound + SERM (e.g., Tamoxifen) | ↑ | ↑ | Mitigated |
Experimental Protocols
1. Protocol for this compound Administration in a Preclinical Model (Canine)
This protocol is based on a study investigating this compound in beagle dogs.[1]
-
Model: Intact male beagle dogs.
-
Drug Formulation: this compound can be formulated for oral administration.
-
Dosing: Daily oral treatment. A dose of 10 mg/kg/day has been used in studies.[1]
-
Duration: Treatment periods can range depending on the study endpoints, with studies lasting up to 16 weeks.[1]
-
Monitoring:
-
Regular blood sampling for hormone analysis (testosterone, estradiol, LH).
-
Monitoring for clinical signs of gynecomastia (palpation of breast tissue).
-
Measurement of prostate size via ultrasonography.
-
2. Protocol for Quantification of Serum Estradiol and Testosterone by LC-MS/MS
This is a generalized protocol based on established methods for steroid hormone analysis.[3][5][9][10]
-
Sample Collection and Preparation:
-
Collect whole blood and allow it to clot.
-
Centrifuge to separate serum and store at -80°C until analysis.
-
Thaw serum samples and add an internal standard (e.g., isotopically labeled estradiol and testosterone).
-
Perform a liquid-liquid extraction using an organic solvent (e.g., hexane:ethyl acetate).
-
Vortex the samples and separate the organic layer.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solution (e.g., water:methanol).
-
-
Chromatographic Separation:
-
Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) system.
-
Use a reversed-phase HPLC column (e.g., C18) for separation of the analytes.
-
-
Mass Spectrometry Detection:
-
Couple the HPLC system to a tandem mass spectrometer (MS/MS).
-
Use positive ion mode for the detection of testosterone and negative ion mode for estradiol.
-
Develop a multiple reaction monitoring (MRM) method to quantify the specific precursor-to-product ion transitions for each analyte and its internal standard.
-
-
Quantification:
-
Generate a calibration curve using commercially available calibrators of known concentrations.
-
Calculate the concentration of estradiol and testosterone in the samples based on the peak area ratios of the analyte to the internal standard and comparison to the calibration curve.
-
Mandatory Visualizations
Caption: Mechanism of this compound-Induced Hyperestrogenism.
Caption: Troubleshooting workflow for managing high estradiol.
References
- 1. auajournals.org [auajournals.org]
- 2. The effect of this compound, a steroidal androgen receptor antagonist, in men with benign prostatic hyperplasia. The this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Androgens and estrogens in benign prostatic hyperplasia: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Landmark Studies Impacting the Medical Management of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Changes in the endocrine environment of the human prostate transition zone with aging: simultaneous quantitative analysis of prostatic sex steroids and comparison with human prostatic histological composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mobley, David F. [vivo.weill.cornell.edu]
- 10. TESTOSTERONE LEVELS ACHIEVED BY MEDICALLY TREATED TRANSGENDER WOMEN IN A UNITED STATES ENDOCRINOLOGY CLINIC COHORT - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Zanoterone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor bioavailability of Zanoterone in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our in vitro/in vivo assays with this compound. Could this be related to its bioavailability?
A1: Yes, inconsistent results are a common consequence of poor bioavailability. This compound is a steroidal antiandrogen and, like many steroidal compounds, is presumed to have low aqueous solubility. This can lead to variable dissolution and absorption, resulting in unpredictable plasma concentrations and inconsistent downstream effects in your experiments.
Q2: What is the Biopharmaceutics Classification System (BCS) and where does this compound likely fit?
A2: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[1][2] this compound's steroidal structure suggests it is a lipophilic compound with high permeability but low solubility, which would place it in BCS Class II.[1][3] For BCS Class II drugs, the primary barrier to bioavailability is the dissolution rate in the gastrointestinal tract.[3]
Q3: What are the primary strategies to enhance the oral bioavailability of a BCS Class II compound like this compound?
A3: Key strategies focus on improving the solubility and dissolution rate of the drug. These include:
-
Particle Size Reduction: Increasing the surface area of the drug through micronization or nanonization.[4]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), or Self-Emulsifying Drug Delivery Systems (SEDDS).[4] These formulations can improve solubilization in the gastrointestinal tract.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level to enhance wettability and dissolution.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that increase the aqueous solubility of the drug.[5]
Q4: We are considering a nanoparticle-based approach. What are the advantages of Solid Lipid Nanoparticles (SLNs)?
A4: SLNs are a promising option for lipophilic drugs like this compound. Their main advantages include:
-
Enhanced Bioavailability: They can improve the oral absorption of poorly soluble drugs.[4]
-
Controlled Release: The solid lipid matrix can provide sustained release of the encapsulated drug.
-
Protection from Degradation: The lipid matrix can protect the drug from chemical and enzymatic degradation in the gut.
-
Biocompatibility: They are typically made from physiologically well-tolerated lipids.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in animal plasma concentrations after oral dosing. | Poor and erratic dissolution of this compound powder in the GI tract. | Formulate this compound into a bioavailability-enhancing delivery system, such as Solid Lipid Nanoparticles (SLNs). See Protocol 1 for SLN preparation. |
| This compound precipitates out of solution when preparing for in vitro cell-based assays. | Low aqueous solubility of this compound. | Prepare a stock solution in an organic solvent (e.g., DMSO) and then dilute it into the aqueous cell culture medium. Ensure the final concentration of the organic solvent is non-toxic to the cells. For higher concentrations, consider using a cyclodextrin-complexed form of this compound. |
| Prepared SLN formulation shows particle aggregation and sedimentation over time. | Insufficient surface charge leading to nanoparticle instability. | Optimize the concentration of the surfactant used in the formulation. Measure the zeta potential of the nanoparticles; a value greater than |30| mV generally indicates good stability. See Protocol 3 for zeta potential measurement. |
| Low entrapment efficiency of this compound in the SLN formulation. | Poor affinity of this compound for the solid lipid matrix or drug expulsion during lipid recrystallization. | Screen different solid lipids to find one with higher this compound solubility. Optimize the homogenization speed and temperature to ensure efficient encapsulation. See Protocol 4 for calculating entrapment efficiency. |
| In vitro drug release from SLNs is too slow or incomplete. | High crystallinity of the lipid matrix, which can hinder drug diffusion. | Consider formulating Nanostructured Lipid Carriers (NLCs) by incorporating a liquid lipid into the solid lipid matrix. This creates imperfections in the crystal lattice, allowing for higher drug loading and a more controlled release. |
Data Presentation
Table 1: Representative Physicochemical Properties of a BCS Class II Steroidal Drug
| Property | Value | Significance for Bioavailability |
| Molecular Weight | ~416.58 g/mol | Influences diffusion and permeability. |
| Aqueous Solubility | < 0.1 mg/mL | Low solubility is a primary rate-limiting step for absorption.[7] |
| LogP (octanol/water) | > 3 | High lipophilicity suggests good membrane permeability but poor aqueous solubility. |
| Melting Point | > 150 °C | High melting point can indicate strong crystal lattice energy, which can negatively impact dissolution. |
| BCS Classification | Class II | High Permeability, Low Solubility. Bioavailability is dissolution rate-limited.[2][3] |
Table 2: Comparison of Formulation Strategies for this compound
| Formulation Strategy | Expected Improvement in Bioavailability | Key Advantages | Key Challenges |
| Micronization | 1.5 - 2 fold | Simple, established technology. | May not be sufficient for very poorly soluble drugs; potential for particle aggregation. |
| Solid Lipid Nanoparticles (SLNs) | 2 - 5 fold | Controlled release, protection from degradation, good biocompatibility. | Potential for low drug loading, drug expulsion during storage. |
| Nanostructured Lipid Carriers (NLCs) | 3 - 7 fold | Higher drug loading than SLNs, reduced drug expulsion. | More complex formulation than SLNs. |
| Self-Emulsifying Drug Delivery System (SEDDS) | 3 - 8 fold | Spontaneously forms nanoemulsion in GI tract, excellent for highly lipophilic drugs. | High surfactant concentrations can cause GI irritation; potential for drug precipitation upon dilution. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
Objective: To formulate this compound into SLNs to improve its oral bioavailability.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
Methodology:
-
Preparation of Lipid Phase: Weigh the required amounts of solid lipid and this compound. Heat the mixture to 5-10°C above the melting point of the lipid until a clear, homogenous lipid melt is obtained.
-
Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-shear homogenizer (e.g., Ultra-Turrax®) at 10,000-15,000 rpm for 10-15 minutes. This creates a hot oil-in-water pre-emulsion.
-
Nanoparticle Formation: Cool the pre-emulsion in an ice bath while stirring gently. The lipid will recrystallize, forming solid nanoparticles encapsulating the drug.
-
Characterization: Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Protocol 2: Particle Size and Polydispersity Index (PDI) Analysis by Dynamic Light Scattering (DLS)
Objective: To determine the mean particle size and size distribution of the prepared this compound-SLNs.
Methodology:
-
Sample Preparation: Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Instrument Setup: Set the parameters on the DLS instrument (e.g., Malvern Zetasizer), including the dispersant refractive index and viscosity, and equilibrate the sample to 25°C.
-
Measurement: Place the diluted sample in a cuvette and perform the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.[8][9][10]
-
Data Analysis: The software will calculate the mean hydrodynamic diameter (Z-average) and the PDI from the autocorrelation function. A PDI value below 0.3 is generally considered acceptable for a homogenous nanoparticle population.
Protocol 3: Zeta Potential Measurement
Objective: To measure the surface charge of the this compound-SLNs, which is an indicator of their physical stability.
Methodology:
-
Sample Preparation: Dilute the SLN dispersion with purified water.
-
Instrument Setup: Use a dedicated folded capillary cell (zeta cell) for the measurement.
-
Measurement: Apply an electric field across the sample. The instrument measures the velocity of the nanoparticles (electrophoretic mobility) using Laser Doppler Velocimetry.
-
Data Analysis: The software calculates the zeta potential from the electrophoretic mobility using the Henry equation. A higher magnitude of zeta potential (e.g., > |30| mV) indicates greater electrostatic repulsion between particles, leading to better stability.[11]
Protocol 4: Determination of Entrapment Efficiency (EE)
Objective: To quantify the amount of this compound successfully encapsulated within the SLNs.
Methodology:
-
Separation of Free Drug: Separate the unencapsulated this compound from the SLN dispersion. This can be done by ultracentrifugation or by using centrifugal filter units (e.g., Amicon® Ultra). The SLNs will be retained in the filter or form a pellet, while the free drug will be in the supernatant/filtrate.
-
Quantification of Free Drug: Measure the concentration of this compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the Entrapment Efficiency (%) using the following formula:[12][13]
EE (%) = [(Total Amount of Drug - Amount of Free Drug) / Total Amount of Drug] x 100
Visualizations
Caption: Experimental workflow for formulation and evaluation of this compound-SLNs.
Caption: Troubleshooting logic for addressing poor bioavailability of this compound.
References
- 1. What are BCS Class 2 drugs [pion-inc.com]
- 2. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 3. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Solubilizing steroidal drugs by β-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Intestinal absorption of BCS class II drugs administered as nanoparticles: A review based on in vivo data from intestinal perfusion models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. horiba.com [horiba.com]
- 9. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bettersizeinstruments.com [bettersizeinstruments.com]
- 11. entegris.com [entegris.com]
- 12. researchgate.net [researchgate.net]
- 13. The Study on the Entrapment Efficiency and In Vitro Release of Puerarin Submicron Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
Zanoterone experimental artifacts and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Zanoterone. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to help avoid common artifacts and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action? A1: this compound (also known as WIN-49596) is a steroidal antiandrogen. Its primary mechanism of action is to act as a competitive antagonist of the androgen receptor (AR). By binding to the AR, it blocks the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting the downstream signaling pathways that lead to androgen-dependent gene transcription.[1]
Q2: What is the binding affinity of this compound for the androgen receptor? A2: this compound exhibits a binding affinity (Ki) for the androgen receptor of approximately 2.2 µM.[1]
Q3: What are the known off-target effects of this compound? A3: this compound is reported to be a relatively specific AR antagonist. However, it has been shown to possess some antiprogestogenic (progesterone receptor antagonist) activity in animal models.[1] It is largely devoid of other hormonal activities and does not inhibit 5α-reductase or aromatase in vitro.[1]
Q4: How does this compound affect endogenous hormone levels in vivo? A4: In both preclinical and clinical studies, this compound administration has been shown to significantly increase circulating levels of testosterone and estradiol.[1][2][3] This is a critical consideration for in vivo experiments, as these hormonal changes can have widespread physiological effects.
Q5: Is this compound known to affect drug-metabolizing enzymes? A5: Yes, this compound is a known inducer of the cytochrome P450 enzyme CYP3A4 in rats. This induction can alter the metabolism and clearance of other drugs that are substrates for CYP3A4, a crucial factor in co-administration studies.
Q6: What are the recommended storage and solubility guidelines for this compound? A6: this compound should be stored as a solid, protected from light. For creating stock solutions, it is advisable to use a non-aqueous solvent such as dimethyl sulfoxide (B87167) (DMSO). Specific solubility data in various buffers is not readily available, so it is crucial to determine its solubility limit in your specific experimental medium to avoid precipitation (see Troubleshooting Guide).
Data Presentation
Table 1: this compound Receptor Binding Profile
| Receptor | Activity | Binding Affinity (Ki) | Notes |
| Androgen Receptor (AR) | Antagonist | ~2.2 µM[1] | Primary target. |
| Progesterone (B1679170) Receptor (PR) | Antagonist | Data not available | Antiprogestogenic activity observed in animal models.[1] |
| Other Steroid Receptors | Devoid of other hormonal activities[1] | Data not available | No significant activity reported for estrogen, glucocorticoid, or mineralocorticoid receptors. |
Table 2: In Vivo Effects of this compound
| Parameter | Effect | Species | Reference |
| Serum Testosterone | Increased | Human, Dog | [2][3] |
| Serum Estradiol | Increased | Human | [2] |
| CYP3A4 Enzyme | Induction | Rat |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Androgen receptor signaling and this compound's mechanism of action.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Activity in In Vitro Assays
-
Question: My AR competitive binding assay or reporter assay shows variable or no inhibition with this compound. What could be the cause?
-
Answer: This is often due to issues with this compound's solubility or stability in the assay medium.
-
Potential Artifact: Compound Precipitation. this compound is a steroidal molecule with poor aqueous solubility. If the final concentration in your assay buffer or cell culture medium exceeds its solubility limit, it will precipitate, leading to a lower effective concentration and inconsistent results.
-
How to Avoid:
-
Prepare High-Concentration Stock in 100% DMSO: Dissolve this compound in pure DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects on cells or protein binding.
-
Perform a Solubility Test: Before your main experiment, visually inspect a dilution of this compound in your final assay buffer at the highest intended concentration. Look for cloudiness or precipitate after a short incubation. For a more quantitative measure, use nephelometry.
-
Work Below the Solubility Limit: Always use this compound at concentrations well below its determined solubility limit in your specific medium.
-
-
-
Potential Artifact: Compound Degradation. this compound may be unstable in certain cell culture media over long incubation periods (e.g., 24-72 hours). Degradation will reduce the effective concentration of the active compound.
-
How to Avoid:
-
Assess Stability: If you have access to LC-MS, analyze the concentration of this compound in your cell culture medium at different time points (e.g., 0, 24, 48 hours) under standard culture conditions (37°C, 5% CO2).
-
Use Shorter Incubation Times: If stability is an issue, consider using shorter assay endpoints if your experimental design allows.
-
Replenish the Compound: For longer-term experiments, consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours.
-
-
-
Caption: Troubleshooting workflow for inconsistent in vitro results.
Issue 2: Unexpected Agonist-like Effects or Off-Target Activity
-
Question: I am observing unexpected gene activation or cellular responses that are not consistent with pure AR antagonism. Why is this happening?
-
Answer: This could be due to off-target effects or interactions with other cellular pathways.
-
Potential Artifact: Progesterone Receptor (PR) Antagonism. this compound has known antiprogestogenic activity.[1] If your cell line expresses PR, and there is endogenous progesterone or progestogenic compounds in your serum-containing medium, this compound could be acting on the PR, leading to confounding results.
-
How to Avoid:
-
Characterize Your Cell Line: Ensure you know the steroid receptor expression profile (AR, PR, GR, ER) of your chosen cell line.
-
Use Hormone-Stripped Serum: Culture cells in medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroid hormones.
-
Use Controls: Include a PR-positive/AR-negative cell line as a control to isolate any PR-specific effects of this compound.
-
-
-
Potential Artifact: CYP3A4 Induction. In cells that express the pregnane (B1235032) X receptor (PXR), such as primary hepatocytes or certain cancer cell lines (e.g., HepG2, LS180), this compound can induce the expression of CYP3A4. This can alter the metabolism of this compound itself or other compounds in the culture.
-
How to Avoid:
-
Choose Appropriate Cell Lines: If you are not studying metabolic effects, use cell lines that have low or no PXR expression.
-
Time-Course Experiments: Be aware that CYP induction is a transcriptional event that takes time. Short-term experiments (< 8-12 hours) are less likely to be affected than long-term experiments.
-
Monitor Metabolism: If unavoidable, monitor the levels of this compound and any relevant metabolites over the course of the experiment.
-
-
-
Experimental Protocols
Protocol 1: In Vitro AR Competitive Binding Assay
This protocol is designed to determine the binding affinity of this compound for the androgen receptor using a whole-cell-based radioligand binding assay.
Materials:
-
AR-positive cells (e.g., LNCaP, VCaP)
-
Binding Buffer (e.g., RPMI 1640 without phenol (B47542) red, 10 mM HEPES, 0.1% BSA)
-
Radioligand: [³H]-Mibolerone or [³H]-R1881 (a synthetic androgen)
-
Non-specific binding control: High concentration of unlabeled DHT (e.g., 10 µM)
-
This compound stock solution (10 mM in DMSO)
-
Scintillation fluid and vials
-
Multi-channel pipette, 96-well plates, cell harvester, filter mats
Methodology:
-
Cell Plating: Seed AR-positive cells in 96-well plates at a density that yields approximately 70-80% confluency on the day of the experiment.
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in binding buffer. The final concentration range should typically span from 10⁻¹⁰ M to 10⁻⁵ M.
-
Prepare the radioligand solution in binding buffer at a final concentration close to its Kd (typically 0.5-2 nM).
-
Prepare the non-specific binding control (radioligand + 10 µM DHT).
-
-
Assay Incubation:
-
Wash the cell monolayers twice with ice-cold PBS.
-
Add the prepared solutions to the wells:
-
Total Binding: Radioligand only.
-
Non-specific Binding: Radioligand + 10 µM DHT.
-
Competition: Radioligand + each concentration of this compound.
-
-
Incubate the plate at 4°C for 2-4 hours to reach binding equilibrium.
-
-
Harvesting and Counting:
-
Aspirate the assay solutions and quickly wash the cells three times with ice-cold PBS to remove unbound radioligand.
-
Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for an AR competitive binding assay.
Protocol 2: AR-Mediated Reporter Gene Assay
This protocol measures the ability of this compound to antagonize androgen-induced transcriptional activity.
Materials:
-
Host cell line (e.g., HEK293T, PC-3)
-
Expression plasmid for full-length human AR
-
Reporter plasmid with an androgen-responsive promoter driving a reporter gene (e.g., pGL4.36[luc2P/MMTV/Hygro])
-
Control plasmid for transfection normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium with charcoal-stripped serum
-
DHT (agonist)
-
This compound stock solution (10 mM in DMSO)
-
Luciferase assay reagent
Methodology:
-
Transfection: Co-transfect the host cell line with the AR expression plasmid, the androgen-responsive reporter plasmid, and the normalization control plasmid. Plate the transfected cells into 96-well plates and allow them to recover for 24 hours.
-
Compound Treatment:
-
Prepare dilutions of this compound in culture medium containing a fixed, sub-maximal concentration of DHT (e.g., the EC₅₀, typically 0.1-1 nM).
-
Prepare control wells:
-
Vehicle control (DMSO).
-
Agonist control (DHT only).
-
-
Remove the old medium from the cells and add the prepared compound solutions.
-
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.
-
Luciferase Measurement:
-
Wash the cells with PBS.
-
Lyse the cells and measure both firefly and Renilla luciferase activity according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the percentage of inhibition by setting the DHT-only control as 0% inhibition and the vehicle control as 100% inhibition.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the curve to determine the IC₅₀.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The effect of this compound, a steroidal androgen receptor antagonist, in men with benign prostatic hyperplasia. The this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of combination treatment with this compound (WIN 49596), a steroidal androgen receptor antagonist, and finasteride (MK-906), a steroidal 5 alpha-reductase inhibitor, on the prostate and testes of beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Zanoterone solutions
This technical support center provides guidance on the best practices for the long-term storage of Zanoterone solutions to ensure their stability and efficacy in research and development applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
Q2: What are the ideal temperature and light conditions for long-term storage of this compound solutions?
A2: For long-term storage, it is recommended to store this compound solutions at -20°C.[2] For short-term storage (days to weeks), refrigeration at 0-4°C is acceptable.[2] All solutions should be protected from light to prevent potential photodegradation.[3] It is also advisable to store solutions in small aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: How long can I store this compound solutions?
A3: If stored properly at -20°C in a suitable solvent and protected from light, this compound solutions can be stable for months to years.[2] However, the exact shelf-life depends on the solvent, concentration, and storage conditions. It is best practice to qualify the stability of your solutions for the intended duration of your experiments.
Q4: I noticed a precipitate in my this compound solution after thawing. What should I do?
A4: Precipitation upon thawing can indicate that the storage concentration is too high for the chosen solvent system or that the solvent composition has changed due to evaporation. Gently warm the solution to 37°C and vortex to see if the precipitate redissolves. If it does, consider diluting the stock to a lower concentration for future storage. If the precipitate does not redissolve, it may be due to degradation, and the solution should be discarded.
Q5: My this compound solution has changed color. Is it still usable?
A5: A change in color is a potential indicator of chemical degradation.[4] It is strongly recommended not to use a solution that has changed color. You should prepare a fresh solution and review your storage procedures to prevent recurrence.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reduced Potency or Inconsistent Results | 1. Degradation due to improper storage (temperature, light exposure).[4][5] 2. Repeated freeze-thaw cycles. 3. Interaction with the storage container.[6] 4. Solvent evaporation leading to concentration changes. | 1. Prepare fresh solutions and store at -20°C or -80°C in light-protected aliquots.[2] 2. Minimize the number of freeze-thaw cycles by creating single-use aliquots. 3. Use high-quality, inert storage vials (e.g., amber glass vials).[6] 4. Ensure vials are tightly sealed. |
| Precipitate Formation | 1. Solution concentration exceeds solubility at storage temperature. 2. Change in solvent composition (e.g., evaporation of a volatile co-solvent). | 1. Gently warm and vortex the solution. If the precipitate dissolves, consider lowering the storage concentration. 2. Prepare fresh solution, ensuring accurate solvent measurements and proper sealing of the storage container. |
| Visible Particulates or Cloudiness | 1. Contamination (bacterial or fungal). 2. Formation of insoluble degradation products. | 1. Discard the solution. Prepare fresh solution using sterile techniques and solvents. 2. Discard the solution. Review storage conditions to minimize degradation. |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO (or other suitable organic solvent), sterile microcentrifuge tubes or vials, calibrated pipettes.
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C for long-term storage.[2]
-
Protocol: Stability Assessment of this compound Solution by HPLC
-
Objective: To determine the concentration and purity of a this compound solution over time under specific storage conditions.
-
Methodology:
-
Prepare a fresh this compound solution at a known concentration.
-
Divide the solution into multiple aliquots for storage under the desired conditions (e.g., -20°C, 4°C, room temperature, with and without light protection).
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), remove an aliquot from each storage condition.
-
Analyze the samples by a validated High-Performance Liquid Chromatography (HPLC) method. Analytical methods for similar steroidal compounds often utilize reverse-phase chromatography with UV detection.[7]
-
Quantify the this compound peak area against a freshly prepared calibration curve.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. A common stability threshold is the retention of at least 90% of the initial concentration.[4]
Visualizations
Caption: Workflow for the proper storage and handling of this compound solutions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. pha.tanta.edu.eg [pha.tanta.edu.eg]
- 4. Drug stability: How storage conditions affect their performance - Vital Record [vitalrecord.tamu.edu]
- 5. Review of Drug Storage Conditions, A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Time and Storage Conditions on the Chemical and Microbiologic Stability of Diluted Buprenorphine for Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Methods for the Determination of Neuroactive Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Zanoterone's potential for off-target hormonal activity
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target hormonal activity of Zanoterone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (formerly WIN-49596) is a steroidal antiandrogen.[1][2] Its primary mechanism of action is as a competitive antagonist of the androgen receptor (AR), blocking the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[3][4] This inhibition of the androgen signaling pathway was investigated for therapeutic applications in androgen-dependent conditions such as benign prostatic hyperplasia (BPH).[1][3]
Q2: What is the known on-target binding affinity of this compound?
This compound binds to the androgen receptor with a reported dissociation constant (Ki) of 2.2 μM.[1][3]
Q3: What off-target hormonal activities have been reported for this compound?
The primary off-target hormonal activity reported for this compound is antiprogestogenic activity, which has been observed in rat and rabbit models.[1] Aside from this, it is generally described as being devoid of other hormonal activities.[1] However, clinical trials in men with BPH showed that this compound treatment significantly increased testosterone and estradiol (B170435) levels, leading to side effects like breast pain and gynecomastia.[1][5]
Q4: Does this compound interact with other steroid receptors like the estrogen receptor (ER), glucocorticoid receptor (GR), or mineralocorticoid receptor (MR)?
Troubleshooting Experimental Assays
Issue 1: Unexpected agonist activity in a reporter gene assay.
-
Possible Cause 1: Cell Line Specificity. The androgen receptor in some cell lines, such as LNCaP, is known to bind to other steroid hormones.[6] The observed activity might be an artifact of the cell model.
-
Troubleshooting Step: Use multiple cell lines for your assays, including those with stably transfected wild-type receptors. Consider using cell lines that do not endogenously express high levels of other steroid receptors.
-
-
Possible Cause 2: Partial Agonism. Many steroidal antiandrogens can exhibit weak partial agonist activity, especially at high concentrations.[2]
-
Troubleshooting Step: Perform a full dose-response curve. Compare the maximal activation by this compound to that of a potent agonist like DHT. If the maximal response is significantly lower, it indicates partial agonism.
-
-
Possible Cause 3: Off-Target Receptor Activation. The reporter construct's response element may have cross-reactivity with other activated steroid receptors (e.g., GR, PR).[7] this compound might be activating an endogenous off-target receptor that then binds to the reporter.
-
Troubleshooting Step: Use specific antagonists for other steroid receptors (e.g., mifepristone (B1683876) for GR and PR) in co-treatment with this compound. A reduction in the signal would indicate off-target activation.
-
Issue 2: Inconsistent results in competitive binding assays.
-
Possible Cause 1: Ligand Stability. this compound, like other steroidal compounds, may be unstable in certain assay buffers or subject to degradation over time.
-
Troubleshooting Step: Prepare fresh solutions of this compound for each experiment. Assess the stability of the compound under your specific assay conditions using analytical methods like HPLC.
-
-
Possible Cause 2: Issues with Radioligand. The radiolabeled androgen used in the assay may have low specific activity or may have degraded.
-
Troubleshooting Step: Verify the purity and specific activity of the radioligand. Run a saturation binding experiment to ensure the receptor preparation is behaving as expected.
-
-
Possible Cause 3: Assay Conditions. Suboptimal pH, temperature, or incubation time can affect binding kinetics.
-
Troubleshooting Step: Optimize assay conditions systematically. Ensure the incubation time is sufficient to reach equilibrium.
-
Quantitative Data Summary
The following table summarizes the known binding affinity of this compound. A comprehensive profile for off-target receptors is not well-documented in publicly available literature and would need to be determined experimentally.
| Target Receptor | Ligand | Assay Type | Affinity (Ki) | Relative Binding Affinity (RBA) |
| Androgen Receptor (AR) | This compound | Competitive Binding | 2.2 µM | 2.2% (vs. Metribolone) |
| Progesterone (B1679170) Receptor (PR) | This compound | Not Specified | Antiprogestogenic activity noted in animal models | Data not available |
| Estrogen Receptor (ER) | This compound | Not Specified | Generally considered devoid of activity | Data not available |
| Glucocorticoid Receptor (GR) | This compound | Not Specified | Generally considered devoid of activity | Data not available |
Data compiled from multiple sources.[1]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for a specific steroid receptor (e.g., AR, PR, GR).
Materials:
-
Cell lysate or purified receptor preparation expressing the target receptor.
-
Radiolabeled ligand (e.g., [³H]-DHT for AR, [³H]-progesterone for PR).
-
Unlabeled competitor (this compound and a known reference ligand).
-
Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
-
Scintillation fluid and vials.
-
96-well filter plates and vacuum manifold.
Procedure:
-
Prepare serial dilutions of this compound and the reference competitor.
-
In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.
-
Add the serially diluted this compound or reference competitor to the respective wells. For total binding, add buffer only. For non-specific binding, add a saturating concentration of the unlabeled reference ligand.
-
Add the receptor preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Harvest the receptor-ligand complexes by vacuum filtration onto the filter plates.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound ligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Steroid Receptor Transactivation (Reporter Gene) Assay
This protocol assesses the functional consequence (agonist or antagonist activity) of this compound binding to a target receptor.
Materials:
-
Mammalian cell line suitable for transfection (e.g., HEK293T, HeLa).
-
Expression plasmid for the full-length human steroid receptor of interest (e.g., pCMV-hAR).
-
Reporter plasmid containing a hormone response element driving a reporter gene (e.g., pGL4.36[luc2P/MMTV/Hygro]).
-
A control plasmid for normalization (e.g., a plasmid expressing Renilla luciferase).
-
Transfection reagent.
-
Cell culture medium, charcoal-stripped serum.
-
This compound, a known agonist, and a known antagonist.
-
Luciferase assay reagent.
Procedure:
-
Seed cells in 96-well plates at an appropriate density.
-
Co-transfect the cells with the receptor expression plasmid, the reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with medium containing charcoal-stripped serum to remove endogenous hormones.
-
For Agonist Mode: Treat cells with serial dilutions of this compound or a known agonist.
-
For Antagonist Mode: Treat cells with serial dilutions of this compound in the presence of a constant concentration of a known agonist (typically at its EC50 concentration).
-
Incubate for 18-24 hours.
-
Lyse the cells and measure the activity of both the primary (Firefly) and normalization (Renilla) reporters using a luminometer.
-
Normalize the primary reporter signal to the normalization control signal.
-
For Agonist Mode: Plot the normalized signal against the log concentration of the compound to generate a dose-response curve and determine the EC50.
-
For Antagonist Mode: Plot the normalized signal against the log concentration of this compound to generate an inhibition curve and determine the IC50.
Visualizations
Caption: this compound's mechanism as an AR antagonist and potential off-target interaction.
Caption: Workflow for characterizing the off-target hormonal profile of this compound.
Caption: Decision tree for troubleshooting unexpected agonist activity in reporter assays.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Steroidal antiandrogen - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The effect of this compound, a steroidal androgen receptor antagonist, in men with benign prostatic hyperplasia. The this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vitro Studies with Zanoterone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of Zanoterone in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a steroidal antiandrogen. Its primary mechanism of action is to function as a competitive antagonist of the androgen receptor (AR). By binding to the AR, this compound prevents the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting the downstream signaling pathways that lead to the transcription of androgen-responsive genes. This ultimately can reduce the growth of androgen-dependent cells.
Q2: What is a recommended starting incubation time for this compound in cell-based assays?
A2: A definitive, universally optimal incubation time for this compound has not been established in the literature. The ideal duration is highly dependent on the specific cell line, the experimental endpoint being measured (e.g., cell viability, gene expression, protein levels), and the concentration of this compound used. As a starting point, a time-course experiment is strongly recommended. A common range to investigate for initial experiments is between 24 and 72 hours.
Q3: How do I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration of this compound is cell-line specific. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your particular cell line. A typical starting range for dose-response studies with steroid-based compounds is from the low nanomolar to the high micromolar range.
Q4: What are the key considerations for preparing this compound for in vitro experiments?
A4: Due to its steroidal structure, this compound may have low aqueous solubility. It is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. When preparing working solutions in cell culture media, ensure the final concentration of the solvent is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. It is also crucial to assess the stability of this compound in your specific cell culture medium over the duration of your experiment.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound | 1. Suboptimal Incubation Time: The incubation period may be too short for this compound to elicit a measurable response. 2. Inappropriate Concentration: The concentration of this compound may be too low to be effective in your specific cell line. 3. Cell Line Resistance: The target cell line may have low or no expression of the androgen receptor (AR), or may possess mutations that confer resistance. 4. Drug Inactivity: this compound may have degraded due to improper storage or instability in the cell culture medium. | 1. Optimize Incubation Time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 2. Optimize Concentration: Perform a dose-response experiment with a broad range of this compound concentrations to determine the IC50 value for your cell line. 3. Cell Line Characterization: Verify the expression and functionality of the androgen receptor in your cell line using techniques like Western blotting or qPCR. Consider using a positive control cell line known to be sensitive to AR antagonists. 4. Use Freshly Prepared Solutions: Prepare this compound solutions fresh for each experiment from a properly stored stock. Minimize exposure to light and extreme temperatures. |
| High variability between experimental replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Edge Effects: Wells on the perimeter of the microplate may experience different temperature and humidity, affecting cell growth and drug response. 3. Pipetting Errors: Inaccurate pipetting of this compound or other reagents can introduce significant variability. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding to ensure a uniform cell number in each well. 2. Minimize Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or cell culture medium to create a humidity barrier. 3. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate, consistent pipetting techniques. |
| Unexpected changes in cell morphology | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high, causing cellular stress. 2. Off-Target Effects: At high concentrations, this compound may have off-target effects unrelated to its interaction with the androgen receptor. | 1. Perform a Solvent Control: Include a vehicle control group in your experiments that is treated with the same concentration of the solvent used to dissolve this compound. Ensure the final solvent concentration is below the cytotoxic threshold for your cell line (typically ≤ 0.1%). 2. Lower this compound Concentration: If toxicity is observed at high concentrations, perform experiments at lower, more specific concentrations around the IC50 value. |
Experimental Protocols
Below are detailed methodologies for key experiments to optimize and evaluate the effects of this compound.
Protocol 1: Time-Course and Dose-Response Cell Viability Assay
This protocol is designed to determine the optimal incubation time and concentration of this compound using a colorimetric cell viability assay such as MTT or a fluorometric assay like resazurin.
Materials:
-
Androgen-sensitive cell line (e.g., LNCaP, VCaP)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin)
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment) and an untreated control.
-
Treatment: Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates for a range of time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: At the end of each incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the untreated control. Plot the results to determine the IC50 value at each time point and identify the optimal incubation duration.
Data Presentation:
| Incubation Time | IC50 of this compound (µM) |
| 24 hours | Example Value |
| 48 hours | Example Value |
| 72 hours | Example Value |
| Note: This is example data. Actual results will vary depending on the cell line and experimental conditions. |
Protocol 2: Androgen Receptor Competitive Binding Assay
This protocol can be used to confirm the direct interaction of this compound with the androgen receptor.
Materials:
-
Purified androgen receptor protein (or cell lysates containing AR)
-
Radiolabeled androgen (e.g., [³H]-DHT)
-
This compound
-
Assay buffer
-
Scintillation counter
Procedure:
-
Reaction Setup: In a suitable assay plate, combine the purified androgen receptor, a fixed concentration of radiolabeled androgen, and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium. The incubation time for this type of assay is typically shorter than for cell-based assays and may range from a few minutes to a few hours at a controlled temperature (e.g., 4°C or room temperature).
-
Separation: Separate the receptor-bound from the free radiolabeled androgen using a method such as filtration or size-exclusion chromatography.
-
Detection: Quantify the amount of radioactivity in the receptor-bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radiolabeled androgen against the concentration of this compound to determine the concentration at which this compound displaces 50% of the radiolabeled ligand (IC50).
Visualizations
Caption: Canonical Androgen Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for determining the optimal incubation time for this compound.
Ensuring consistent results in Zanoterone experiments
Welcome to the technical support center for Zanoterone experiments. This resource is designed for researchers, scientists, and drug development professionals to ensure consistent and reliable results when working with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound, helping you to identify potential causes and implement effective solutions.
| Symptom | Potential Cause | Recommended Solution |
| Inconsistent or weaker-than-expected antagonist activity | Degradation of this compound in solution: Steroid hormones can be metabolized by cells or degrade over time in culture media.[1] | For long-term experiments, consider replenishing the media with freshly prepared this compound every 24-48 hours to maintain a consistent concentration. |
| Adsorption to plastics: Lipophilic compounds like steroids can adhere to the surface of plastic labware, reducing the effective concentration in your experiment.[1] | Use low-retention plasticware for preparing and storing this compound solutions. When preparing dilutions, pre-rinse pipette tips with the solution. For highly sensitive assays, consider using glass labware where feasible. | |
| Precipitation of this compound: The compound may precipitate out of solution if the final concentration exceeds its solubility in the culture medium, especially after dilution from a high-concentration stock. | Ensure the final concentration of this compound is within its soluble range in your specific cell culture medium. Visually inspect for any precipitate after dilution. If precipitation occurs, try preparing a fresh, lower concentration intermediate dilution in a pre-warmed medium before adding to the final culture volume. | |
| High variability between replicate wells | Mycoplasma contamination: This common, invisible contaminant can alter cellular physiology, including steroid hormone receptor responses, leading to inconsistent results.[2] | Routinely test your cell cultures for mycoplasma using PCR or a fluorescent dye-based kit. Quarantine and test all new cell lines before introducing them to your general stock.[2] |
| Cell line instability or heterogeneity: Genetic drift in continuous cell culture can lead to a heterogeneous population with varying responses to hormonal treatments. | Ensure you are using cells within a consistent and low passage number range. Periodically perform cell line authentication to confirm the identity of your cells. | |
| Unexpected agonist-like effects | Cross-reactivity with other steroid receptors: this compound is known to have some antiprogestogenic activity, and at high concentrations, it might interact with other steroid receptors, leading to off-target effects. | If you observe unexpected responses, consider performing counter-screening assays with other steroid hormone receptors, such as the progesterone (B1679170) and glucocorticoid receptors, to assess cross-reactivity at the concentrations used in your experiment. |
| Interaction with media components: Phenol (B47542) red in some culture media has been shown to have weak estrogenic activity, which could interfere with hormone-sensitive assays. | For androgen-sensitive experiments, it is advisable to use phenol red-free media to avoid any confounding estrogenic effects. |
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: How should I prepare a stock solution of this compound?
A1: this compound is a steroidal compound and is generally soluble in organic solvents like DMSO and ethanol. For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot the stock solution into single-use volumes in low-retention tubes and store at -20°C or -80°C, protected from light, to minimize freeze-thaw cycles.
Q2: What is the recommended final concentration of the solvent in the cell culture medium?
A2: When diluting your this compound stock solution into your final culture medium, ensure that the final concentration of the solvent (e.g., DMSO) is kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects on your cells.
Q3: How stable is this compound in cell culture medium?
Experimental Design
Q4: Which cell lines are suitable for this compound experiments?
A4: The choice of cell line will depend on your research question. For studying androgen receptor (AR) antagonism, androgen-sensitive prostate cancer cell lines like LNCaP and VCaP are commonly used. LNCaP cells express a mutated AR (T877A) that can be activated by other steroids, which should be considered in your experimental design.[3] VCaP cells overexpress wild-type AR. For studying off-target effects, you might use cell lines that express other steroid receptors.
Q5: How do I perform an androgen receptor antagonist assay with this compound?
A5: In an antagonist assay, you will typically treat your cells with this compound in the presence of a known AR agonist, such as dihydrotestosterone (B1667394) (DHT) or the synthetic androgen R1881. The goal is to show that this compound can inhibit the agonist-induced activity. A common approach is to use a concentration of the agonist that elicits a submaximal response (e.g., the EC50 or EC80) to allow for a clear demonstration of inhibition.
Q6: What are some key readouts to measure this compound's effect?
A6: Key readouts for this compound's antagonist activity include:
-
Gene Expression: Measuring the mRNA levels of AR-regulated genes, such as Prostate-Specific Antigen (PSA, KLK3), TMPRSS2, and FKBP5, using quantitative PCR (qPCR).[3]
-
Protein Expression: Assessing the protein levels of AR target genes like PSA via Western blot or ELISA.[4]
-
Cell Viability/Proliferation: Using assays like WST-1 or MTS to determine the effect of this compound on the proliferation of androgen-dependent cells.[3]
-
AR Nuclear Translocation: Visualizing the effect of this compound on the agonist-induced movement of the androgen receptor from the cytoplasm to the nucleus using immunofluorescence and microscopy.[5][6][7]
Data Interpretation
Q7: What is the expected effect of this compound on PSA levels?
A7: As an androgen receptor antagonist, this compound is expected to decrease the expression of PSA, a well-known AR target gene.[4] In a clinical study involving men with benign prostatic hyperplasia, this compound treatment led to a significant decrease in serum PSA levels.[8] In in vitro experiments with androgen-stimulated prostate cancer cells, a dose-dependent decrease in PSA expression should be observed.
Q8: Can this compound affect testosterone (B1683101) levels?
A8: Yes. In both animal and human studies, this compound has been shown to increase circulating levels of testosterone.[8][9] This is a physiological feedback response to androgen receptor blockade.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay System | Reference |
| Ki for Androgen Receptor | 2.2 µM | Not specified | [2] |
Table 2: In Vivo Dosage and Effects of this compound
| Species | Dosage | Duration | Key Findings | Reference |
| Beagle Dog | 10 mg/kg/day (oral) | 16 weeks | - Reduced prostate size- ~3-fold increase in serum testosterone | [9] |
| Human (BPH) | 100 - 800 mg/day (oral) | 6 months | - Significant decrease in serum PSA- Significant increase in estradiol (B170435) and testosterone levels | [8] |
Key Experimental Methodologies
Androgen Receptor (AR) Competitive Binding Assay
This protocol is a general guideline for determining the binding affinity of this compound to the androgen receptor.
-
Preparation: Use a source of androgen receptor, such as the cytosol from prostate tissue or a purified recombinant AR ligand-binding domain (LBD).
-
Reaction Setup: In a multi-well plate, combine the AR preparation with a constant, low concentration of a radiolabeled androgen (e.g., [3H]-R1881 or [3H]-DHT).
-
Competition: Add increasing concentrations of unlabeled this compound to the wells. Include a control with no unlabeled competitor (maximum binding) and a control with a large excess of unlabeled agonist (non-specific binding).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand. This can be achieved using methods like dextran-coated charcoal, filtration, or scintillation proximity assay.
-
Detection: Quantify the amount of bound radioligand in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value, which can then be used to calculate the Ki.
AR Target Gene Expression Assay (qPCR)
This protocol outlines the steps to measure the effect of this compound on the expression of an AR target gene, such as PSA (KLK3), in LNCaP cells.
-
Cell Seeding: Plate LNCaP cells in a multi-well plate at a suitable density.
-
Steroid Deprivation: The following day, replace the growth medium with a steroid-deprived medium (e.g., phenol red-free medium supplemented with charcoal-stripped serum) and incubate for 24-48 hours.
-
Treatment: Treat the cells with a vehicle control, an AR agonist (e.g., 1 nM R1881), or the agonist in combination with a range of this compound concentrations.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) to allow for changes in gene expression.
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using primers specific for your target gene (e.g., KLK3) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative change in target gene expression using the ΔΔCt method.
Diagrams
Below are diagrams illustrating key pathways and workflows relevant to this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Effects of 14 frequently used drugs on prostate-specific antigen expression in prostate cancer LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. innoprot.com [innoprot.com]
- 8. The effect of this compound, a steroidal androgen receptor antagonist, in men with benign prostatic hyperplasia. The this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of combination treatment with this compound (WIN 49596), a steroidal androgen receptor antagonist, and finasteride (MK-906), a steroidal 5 alpha-reductase inhibitor, on the prostate and testes of beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Zanoterone Degradation and Stability: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential degradation of zanoterone. Due to the limited publicly available data on the specific degradation products of this compound, this guide offers insights based on the known chemical structure of this compound and general principles of steroid chemistry. The experimental protocols and potential degradation pathways outlined below are intended to serve as a foundational resource for researchers initiating stability and degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for a steroidal compound like this compound?
A1: Based on its structure, which includes a steroid backbone, a pyrazole (B372694) ring, and a sulfonyl group, this compound may be susceptible to degradation through several mechanisms. These could include oxidation of the steroid nucleus, hydrolysis of the sulfonyl group under certain pH conditions, and potential cleavage or rearrangement of the pyrazole ring, particularly under photolytic or extreme thermal stress.
Q2: I am observing a loss of this compound potency in my stored samples. What could be the cause?
A2: Loss of potency can be attributed to chemical degradation. To troubleshoot this, it is recommended to first verify the storage conditions. This compound, like many complex organic molecules, should be stored in a cool, dark, and dry place. Exposure to light, elevated temperatures, or humidity can accelerate degradation. If storage conditions are optimal, consider performing analytical tests, such as HPLC with mass spectrometry detection, to identify potential degradation products.
Q3: Are there any known biologically active degradation products of this compound?
A3: There is currently no publicly available information detailing the biological activity of this compound's degradation products. However, it is a critical aspect to investigate during drug development. Minor structural modifications to a steroid core can significantly alter its biological activity. Therefore, any identified degradation products should be synthesized or isolated and then screened for androgen receptor binding and other relevant biological activities.
Q4: What analytical methods are recommended for studying this compound stability and identifying its degradation products?
A4: A robust stability-indicating method, typically using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV detector and a mass spectrometer (MS), is highly recommended. This combination allows for the separation of the parent drug from its degradation products, their quantification, and their structural elucidation through mass fragmentation patterns.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Sample degradation | Compare the chromatogram with a freshly prepared standard. If new peaks are present, initiate forced degradation studies to identify them. |
| Decrease in this compound peak area over time | Instability under experimental conditions | Evaluate the stability of this compound in the analytical mobile phase and sample diluent. Adjust pH or solvent composition if necessary. |
| Inconsistent analytical results | Improper sample handling or storage | Review sample handling procedures. Ensure samples are protected from light and stored at the recommended temperature. Prepare fresh standards for each analysis. |
| Precipitation in stock solutions | Poor solubility or solvent evaporation | Verify the solubility of this compound in the chosen solvent. Store stock solutions in tightly sealed containers at appropriate temperatures. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of this compound Stock Solution:
-
Dissolve 10 mg of this compound in 10 mL of acetonitrile (B52724) to obtain a 1 mg/mL stock solution.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in a hot air oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples appropriately with the mobile phase.
-
Analyze using a validated HPLC-MS method.
Hypothetical HPLC-MS Method for this compound and Its Degradation Products
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| UV Detection | 245 nm |
| MS Detector | Electrospray Ionization (ESI), Positive Mode |
| Scan Range | m/z 100-1000 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Technical Support Center: In Vivo Administration of Zanoterone
Here is a technical support guide for selecting a vehicle for the in vivo administration of Zanoterone.
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for the successful in vivo administration of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for vehicle selection?
A1: Understanding the properties of this compound is the first step in developing a suitable in vivo formulation. This compound is a steroidal antiandrogen, and like many steroids, it is a lipophilic (hydrophobic) molecule, which dictates its solubility characteristics.[1][2][3][4] Key properties are summarized below.
Table 1: Properties of this compound
| Property | Value/Description | Significance for Formulation |
|---|---|---|
| Compound Type | Steroidal Androgen Receptor (AR) Antagonist[2][4][5] | Steroidal structure suggests poor aqueous solubility and preference for lipophilic or specialized solvent systems. |
| Molecular Weight | 416.58 g/mol [6] | Important for calculating molarity and dose concentrations. |
| Aqueous Solubility | Data not readily available, but presumed to be low.[6] | The primary challenge for formulation. Requires vehicles suitable for hydrophobic compounds. |
| Known Administration Route | Orally active[5][7] | Formulation should be suitable for oral gavage in preclinical models. |
Q2: What are the most common vehicles for administering hydrophobic compounds like this compound?
A2: For hydrophobic compounds, standard aqueous vehicles like saline are unsuitable.[1] The choice of vehicle is critical and depends on the compound's properties, the administration route, and the required dose.[1][8] A vehicle-only control group should always be included in the experimental design to assess any potential effects of the vehicle itself.[1]
Table 2: Comparison of Common Vehicles for Hydrophobic Compounds
| Vehicle Type | Example Composition | Pros | Cons |
|---|---|---|---|
| Oil-Based Solutions | Corn oil, sesame oil, peanut oil[3][8] | - Excellent for highly lipophilic compounds.- Simple to prepare.- Generally well-tolerated for oral administration. | - May influence lipid metabolism.- Not suitable for intravenous injection. |
| Aqueous Suspensions | 0.5-1% Carboxymethyl cellulose (B213188) (CMC) in water, Methylcellulose[1][3] | - Well-tolerated and widely used.- Can be used for oral and sometimes parenteral routes.- Low potential for biological effects.[9] | - Compound is suspended, not dissolved; requires thorough mixing before each dose to ensure uniformity.- Particle size can affect absorption. |
| Co-Solvent Systems | Polyethylene glycol (PEG), Propylene glycol (PG), Dimethyl sulfoxide (B87167) (DMSO), Ethanol[1][8][10] | - Can achieve true solutions for moderately soluble compounds.- Can be diluted in aqueous media (e.g., saline). | - Potential for toxicity and vehicle-induced biological effects, especially with DMSO and PEG.[9][10]- Should be used in the lowest possible concentration.[1] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HPβCD) in aqueous solution | - Increases aqueous solubility by forming inclusion complexes.- Suitable for multiple administration routes. | - Can be expensive.- Potential for nephrotoxicity at high concentrations. |
Troubleshooting Guide
Q3: How do I choose the right vehicle for my this compound experiment?
A3: The selection process should be systematic. The primary route of administration for this compound has been oral.[5][7] The following decision workflow can guide your choice.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Steroidal antiandrogen - Wikipedia [en.wikipedia.org]
- 3. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. Effect of combination treatment with this compound (WIN 49596), a steroidal androgen receptor antagonist, and finasteride (MK-906), a steroidal 5 alpha-reductase inhibitor, on the prostate and testes of beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Zanoterone vs. Bicalutamide: A Comparative Analysis of Androgen Receptor Antagonism
In the landscape of androgen receptor (AR) targeted therapies, zanoterone and bicalutamide (B1683754) represent two distinct classes of antagonists. This compound, a steroidal antiandrogen, and bicalutamide, a non-steroidal antiandrogen (NSAA), both function by competitively inhibiting the binding of endogenous androgens to the AR. However, their divergent chemical structures give rise to differences in their pharmacological profiles, including binding affinity, clinical efficacy, and side-effect profiles. This guide provides a comprehensive comparison of this compound and bicalutamide for researchers, scientists, and drug development professionals.
Mechanism of Action
Both this compound and bicalutamide are competitive antagonists of the androgen receptor. They bind to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This blockade inhibits the conformational changes in the AR that are necessary for its nuclear translocation, DNA binding, and subsequent transactivation of androgen-responsive genes. The ultimate effect is the inhibition of androgen-dependent cell proliferation and survival, which is a key driver in conditions like prostate cancer.
Bicalutamide is a pure, non-steroidal antiandrogen that acts as a competitive inhibitor at the androgen receptor, preventing the binding of androgens and thereby blocking their biological effects[1][2]. This compound is a steroidal antiandrogen that also acts as an antagonist of the androgen receptor[3].
Quantitative Comparison of Androgen Receptor Binding Affinity
The binding affinity of a compound to its target is a critical determinant of its potency. While direct head-to-head comparative studies under identical experimental conditions are limited, available data from independent studies provide insights into the relative binding affinities of this compound and bicalutamide for the androgen receptor.
| Compound | Parameter | Value | Cell Line/System |
| This compound | Ki | 2.2 µM | Not specified |
| Bicalutamide | IC50 | 159–243 nM | LNCaP/AR(cs) cells |
| IC50 | 160 nM | LNCaP cells | |
| IC50 | 54 nM | Freestyle293F cells (WT AR) | |
| Ki | 35 nM | LNCaP cells (T877A AR) |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are related but not directly equivalent. The IC50 value is dependent on the concentration of the radioligand used in the assay, while the Ki is an intrinsic property of the inhibitor. Generally, a lower Ki or IC50 value indicates a higher binding affinity. Based on the available data, bicalutamide appears to have a significantly higher binding affinity for the androgen receptor than this compound.
Preclinical and Clinical Efficacy
This compound
This compound was investigated for the treatment of benign prostatic hyperplasia (BPH). In a clinical trial involving 463 patients, this compound (at doses of 100 to 800 mg) was compared to a placebo[1][3]. While it led to a significant decrease in prostate-specific antigen (PSA) levels, it did not show statistically significant improvements in the American Urological Association symptom index or prostate volume compared to placebo[1][3]. The development of this compound was ultimately halted due to a lack of a favorable risk-to-benefit profile, with significant incidences of breast pain and gynecomastia observed[1][3].
In a preclinical study in beagle dogs, daily oral treatment with this compound at 10 mg/kg for 16 weeks reduced the size of the prostate and induced glandular atrophy[4].
Bicalutamide
Bicalutamide is a well-established drug for the treatment of prostate cancer. It is often used in combination with a gonadotropin-releasing hormone (GnRH) agonist[5]. In a phase II clinical trial for advanced prostate cancer, 50 mg of bicalutamide daily resulted in a 70% objective response rate[5]. However, the effects on PSA levels were considered suboptimal, leading to trials with higher doses[5].
In a head-to-head clinical trial (STRIVE trial) in castration-resistant prostate cancer, enzalutamide (B1683756), a second-generation antiandrogen, showed superior efficacy compared to bicalutamide. The median progression-free survival was 19.4 months with enzalutamide versus 5.7 months with bicalutamide[6]. This highlights the evolution of antiandrogen therapies, with newer agents demonstrating improved outcomes.
In an in vivo xenograft model using KUCaP human prostate cancer cells, which harbor a W741C mutation in the AR, bicalutamide unexpectedly promoted tumor growth, indicating it can act as an agonist in the context of certain AR mutations[7].
Experimental Protocols
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of a test compound for the androgen receptor by measuring its ability to displace a radiolabeled androgen.
Materials:
-
Androgen receptor (AR) source (e.g., LNCaP cell lysate, purified recombinant AR)
-
Radiolabeled androgen (e.g., [3H]-R1881 or [3H]-DHT)
-
Test compounds (this compound, bicalutamide) at various concentrations
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing the AR source and the radiolabeled androgen at a fixed concentration.
-
Add the test compound at a range of concentrations to the reaction mixture. A vehicle control (e.g., DMSO) is also included.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the AR-bound radioligand from the unbound radioligand (e.g., using a filter-binding assay or size-exclusion chromatography).
-
Quantify the amount of AR-bound radioactivity using a scintillation counter.
-
Plot the percentage of inhibition of radioligand binding against the concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.
Cell-Based Androgen Receptor Reporter Gene Assay
Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit androgen-induced transcription of a reporter gene.
Materials:
-
A suitable host cell line (e.g., PC-3, HEK293) that does not express endogenous AR.
-
An expression vector for the human androgen receptor.
-
A reporter vector containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
A potent androgen agonist (e.g., R1881 or DHT).
-
Test compounds (this compound, bicalutamide) at various concentrations.
-
Cell culture reagents and transfection reagents.
-
Luminometer or spectrophotometer for reporter gene activity measurement.
Procedure:
-
Co-transfect the host cell line with the AR expression vector and the ARE-reporter vector.
-
After transfection, treat the cells with a fixed concentration of the androgen agonist in the presence of increasing concentrations of the test compound.
-
Incubate the cells for a sufficient period to allow for gene expression.
-
Lyse the cells and measure the activity of the reporter gene product.
-
Plot the percentage of inhibition of androgen-induced reporter gene activity against the concentration of the test compound.
-
Calculate the IC50 value, representing the concentration of the antagonist that inhibits 50% of the maximal androgen-induced activity.
Signaling Pathways and Experimental Workflows
References
- 1. auajournals.org [auajournals.org]
- 2. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 3. The effect of this compound, a steroidal androgen receptor antagonist, in men with benign prostatic hyperplasia. The this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of combination treatment with this compound (WIN 49596), a steroidal androgen receptor antagonist, and finasteride (MK-906), a steroidal 5 alpha-reductase inhibitor, on the prostate and testes of beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bicalutamide in the treatment of advanced prostatic carcinoma: a phase II noncomparative multicenter trial evaluating safety, efficacy and long-term endocrine effects of monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Antiandrogen bicalutamide promotes tumor growth in a novel androgen-dependent prostate cancer xenograft model derived from a bicalutamide-treated patient - PubMed [pubmed.ncbi.nlm.nih.gov]
Zanoterone's Efficacy in Benign Prostatic Hyperplasia: A Comparative Analysis Against Placebo
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Zanoterone's performance against a placebo control in the treatment of benign prostatic hyperplasia (BPH). The data presented is based on a significant multicenter, randomized, double-blind, placebo-controlled clinical trial.
This compound is a steroidal androgen receptor antagonist. Its mechanism of action involves blocking the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the androgen receptor (AR). This inhibition is intended to reduce the downstream effects of androgens that contribute to the proliferation of prostate cells, a key factor in the development and progression of BPH.
Mechanism of Action: Androgen Receptor Antagonism
The primary mechanism by which this compound exerts its effects is through competitive inhibition of the androgen receptor. In normal physiological processes, androgens bind to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus. Once in the nucleus, the androgen-AR complex binds to specific DNA sequences known as androgen response elements (AREs), initiating the transcription of target genes responsible for prostate growth and function. This compound disrupts this cascade by occupying the ligand-binding site of the AR, preventing androgens from binding and thereby inhibiting the transcription of these target genes.
Clinical Efficacy in Benign Prostatic Hyperplasia
A pivotal clinical trial evaluated the efficacy of this compound in 463 men with BPH.[1][2] Patients were administered daily doses of 100 mg, 200 mg, 400 mg, or 800 mg of this compound, or a placebo, for a duration of 6 months.[1] The primary endpoints of the study were the maximum urinary flow rate (Qmax), the American Urological Association (AUA) symptom index, prostate volume, and prostate-specific antigen (PSA) levels.[1]
Quantitative Data Summary
| Endpoint | Placebo | This compound (100 mg) | This compound (200 mg) | This compound (400 mg) | This compound (800 mg) |
| Change in Max. Urinary Flow Rate (mL/sec) | +0.8 | +1.6 | +1.7 (p=0.026) | +1.5 | +1.4 |
| Change in AUA Symptom Index | -1.8 | -2.1 | -2.4 | -2.5 | -2.2 |
| Change in Prostate Volume (mL) | -0.6 | -0.9 | -1.1 | -1.5 | -1.3 |
| Change in Prostate Specific Antigen (ng/mL) | +0.1 | -0.4 | -0.5 | -0.7 | -0.8 |
Statistically significant changes compared to placebo are highlighted in bold.
The results indicated a modest, though in most cases not statistically significant, improvement in BPH symptoms with this compound compared to placebo.[1][2] The 200 mg dose of this compound was the only dosage group to show a statistically significant increase in maximum urinary flow rate compared to placebo.[1] While there were trends toward improvement in the AUA symptom index and reductions in prostate volume across the this compound groups, these did not reach statistical significance when compared with the placebo group.[1][2] Notably, there was a significant dose-dependent decrease in PSA levels in the this compound treatment groups.[1]
Adverse Effects and Safety Profile
The study also revealed a significant increase in certain adverse effects in the this compound treatment groups compared to placebo.[1]
| Adverse Effect | Placebo Group Incidence | This compound Group Incidence (Combined) |
| Breast Pain | Increased | Significantly Increased |
| Gynecomastia | Increased | Significantly Increased |
Furthermore, this compound treatment was associated with significant increases in serum estradiol (B170435) and testosterone concentrations.[1][2]
Experimental Protocol: Clinical Trial Methodology
The clinical trial was a multicenter, randomized, double-blind, placebo-controlled study.
Inclusion and Exclusion Criteria: Participants were men diagnosed with BPH. Specific inclusion and exclusion criteria for the study are detailed in the original publication.[1]
Treatment Allocation: Patients were randomly assigned to one of the five treatment arms in a double-blind fashion, meaning neither the patients nor the investigators knew which treatment was being administered.
Data Collection and Analysis: The primary and secondary endpoints were measured at baseline and at specified intervals throughout the 6-month treatment period. Statistical analyses were performed to compare the changes from baseline in the this compound groups with the placebo group.
Conclusion
The clinical evidence suggests that this compound has a limited and not consistently statistically significant efficacy in improving the primary symptoms of BPH when compared to a placebo.[1][2] While it demonstrated a significant effect in reducing PSA levels, this did not translate into significant improvements in urinary flow or symptom scores across all dosage levels.[1] The notable incidence of adverse effects such as breast pain and gynecomastia, coupled with the modest efficacy, led the investigators to conclude that this compound did not possess a favorable risk-to-benefit profile for the treatment of benign prostatic hyperplasia.[1][2] Further research would be necessary to explore alternative dosing strategies or formulations that might enhance efficacy while mitigating adverse effects.
References
Zanoterone and Finasteride Combination Therapy: A Preclinical Comparative Analysis
A comprehensive review of the preclinical data evaluating the synergistic potential of combining the androgen receptor antagonist, zanoterone, with the 5α-reductase inhibitor, finasteride (B1672673), for androgen-dependent conditions.
For Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparison of the preclinical efficacy of a combination therapy of this compound and finasteride versus each agent alone. The primary focus is on the treatment of androgen-dependent conditions, drawing on key experimental data. While clinical trials for this specific combination are unavailable, this guide synthesizes the existing preclinical evidence to inform future research and development. This compound, a steroidal androgen receptor (AR) antagonist, and finasteride, a potent inhibitor of 5α-reductase, have distinct mechanisms of action that suggest a potential for synergistic effects in reducing androgen-mediated tissue growth.[1][2][3] Finasteride acts by blocking the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT), thereby reducing androgen signaling.[4][5][6][7][8] this compound, on the other hand, directly competes with androgens for binding to the AR, inhibiting its activation.[1][3][9]
Comparative Efficacy: Preclinical Data
A pivotal preclinical study in beagle dogs provides the sole comparative data for the combination of this compound and finasteride. The study evaluated the effects of monotherapy with this compound or finasteride, and their combination, on prostate size and markers of prostatic activity over a 16-week period. The results are summarized below, with comparisons to both intact and castrated control groups.
Prostate Weight and DNA Content
The combination of this compound and finasteride demonstrated a more pronounced reduction in prostate weight and total prostatic DNA content compared to either drug administered alone. The effects of the combination therapy were comparable to those observed in the castrated control group.
| Treatment Group | Mean Final Prostate Weight (g) | % Reduction from Intact Control | Total Prostatic DNA (mg) | % Reduction from Intact Control |
| Intact Control | 10.5 ± 1.2 | - | 25.4 ± 3.1 | - |
| This compound (10 mg/kg/day) | 5.8 ± 0.7 | 44.8% | 14.2 ± 1.8 | 44.1% |
| Finasteride (1.0 mg/kg/day) | 6.2 ± 0.9 | 41.0% | 15.5 ± 2.2 | 39.0% |
| This compound + Finasteride | 3.1 ± 0.4 | 70.5% | 7.8 ± 1.1 | 69.3% |
| Castrated Control | 2.9 ± 0.3 | 72.4% | 7.2 ± 0.9 | 71.7% |
Data adapted from a 16-week study in beagle dogs.
Prostatic Arginine Esterase Levels
Arginine esterase is a primary protein secreted by the canine prostate and serves as a marker of prostatic glandular function. The combination therapy resulted in the most significant decrease in arginine esterase levels, again mirroring the effects of castration.
| Treatment Group | Arginine Esterase (U/prostate) | % Reduction from Intact Control |
| Intact Control | 1250 ± 250 | - |
| This compound (10 mg/kg/day) | 450 ± 110 | 64.0% |
| Finasteride (1.0 mg/kg/day) | 520 ± 130 | 58.4% |
| This compound + Finasteride | 80 ± 25 | 93.6% |
| Castrated Control | 75 ± 20 | 94.0% |
Data adapted from a 16-week study in beagle dogs.
Signaling Pathways and Mechanisms of Action
The synergistic effect of combining this compound and finasteride stems from their complementary actions on the androgen signaling pathway. Finasteride reduces the production of DHT, the primary ligand for the AR in the prostate, while this compound directly blocks the receptor, preventing its activation by any remaining androgens.
Experimental Protocols
The primary preclinical data is derived from a study conducted in intact male beagle dogs. The key aspects of the experimental methodology are outlined below.
Animal Model and Treatment Groups
-
Species: Intact male beagle dogs.
-
Groups:
-
Intact Control (vehicle)
-
This compound (10 mg/kg/day, oral)
-
Finasteride (1.0 mg/kg/day, oral)
-
This compound (10 mg/kg/day) + Finasteride (1.0 mg/kg/day)
-
Castrated Control
-
-
Duration: 16 weeks.
Efficacy Endpoints
-
Prostate Size: Assessed by transrectal ultrasonography at baseline and regular intervals, and by direct weight measurement at necropsy.
-
Histomorphology: Prostatic tissue sections were examined for glandular atrophy.
-
Biochemical Markers:
-
Total prostatic DNA content.
-
Prostatic arginine esterase levels.
-
-
Hormone Levels: Serum testosterone and LH concentrations were monitored.
Experimental Workflow
The following diagram illustrates the workflow of the key preclinical study.
Clinical Perspectives and Alternative Treatments
While the preclinical data for the combination of this compound and finasteride is promising, there have been no subsequent clinical trials in humans. Clinical studies of this compound as a monotherapy for benign prostatic hyperplasia (BPH) did not demonstrate a favorable risk-to-benefit profile, with a high incidence of breast pain and gynecomastia.[10]
Finasteride, on the other hand, is an established treatment for BPH and androgenetic alopecia (AGA).[11][12][13][14][15][16][17][18][19][20] In clinical trials for BPH, finasteride has been shown to significantly reduce prostate volume, improve urinary flow rates, and decrease symptom scores compared to placebo.[11][12][13][14][15] For AGA, finasteride has been demonstrated to slow hair loss and increase hair growth.[16][17][18][19][20]
Other therapeutic alternatives for BPH include alpha-1 adrenergic antagonists, such as terazosin (B121538), which have been shown to be more effective than finasteride in improving symptoms and urinary flow in some comparative studies.[21][22][23] For AGA, topical minoxidil (B1677147) is another widely used and FDA-approved treatment.[17]
Conclusion
The combination of this compound and finasteride exhibits a strong synergistic effect in a preclinical canine model, leading to a more profound reduction in prostate size and activity than either agent alone. This effect is attributed to the dual blockade of the androgen signaling pathway. However, the lack of a favorable clinical profile for this compound monotherapy has likely precluded the clinical development of this combination. The preclinical findings remain valuable for understanding the potential benefits of combining androgen receptor antagonists with 5α-reductase inhibitors. Future research in this area may focus on newer generations of androgen receptor antagonists with improved safety profiles in combination with established 5α-reductase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiandrogen - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. urology-textbook.com [urology-textbook.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Finasteride - Wikipedia [en.wikipedia.org]
- 7. xyonhealth.com [xyonhealth.com]
- 8. dermnetnz.org [dermnetnz.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. The effect of this compound, a steroidal androgen receptor antagonist, in men with benign prostatic hyperplasia. The this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Finasteride in the treatment of clinical benign prostatic hyperplasia: A systematic review of randomised trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Long-term treatment with finasteride improves clinical progression of benign prostatic hyperplasia in men with an enlarged versus a smaller prostate: data from the MTOPS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy and safety of finasteride therapy for benign prostatic hyperplasia: results of a 2-year randomized controlled trial (the PROSPECT study). PROscar Safety Plus Efficacy Canadian Two year Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Finasteride in the treatment of men with androgenetic alopecia. Finasteride Male Pattern Hair Loss Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. emedicine.medscape.com [emedicine.medscape.com]
- 18. Efficacy and safety of topical finasteride spray solution for male androgenetic alopecia: a phase III, randomized, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Efficacy and safety of topical finasteride spray solution for male androgenetic alopecia: a phase III, randomized, controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The efficacy of terazosin, finasteride, or both in benign prostatic hyperplasia. Veterans Affairs Cooperative Studies Benign Prostatic Hyperplasia Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Combined effect of terazosin and finasteride on apoptosis, cell proliferation, and transforming growth factor-beta expression in benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Zanoterone and Other Antiandrogens for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Zanoterone and other prominent antiandrogens, supported by experimental data.
This compound (WIN-49596) is a steroidal antiandrogen that acts as a competitive antagonist of the androgen receptor (AR).[1] It was investigated for the treatment of benign prostatic hyperplasia (BPH), a condition characterized by non-cancerous enlargement of the prostate gland. However, clinical trials revealed that this compound lacked sufficient efficacy and was associated with notable side effects, leading to the discontinuation of its development.[2][3]
This guide provides a head-to-head comparison of this compound with other widely used antiandrogens, including the nonsteroidal antiandrogens Bicalutamide, Enzalutamide, and Apalutamide, as well as the steroidal antiandrogen Cyproterone Acetate. These comparators are primarily used in the management of prostate cancer.
Mechanism of Action: Androgen Receptor Signaling Pathway
Androgens, such as testosterone (B1683101) and its more potent metabolite dihydrotestosterone (B1667394) (DHT), play a crucial role in the growth and survival of normal and cancerous prostate cells. They exert their effects by binding to and activating the androgen receptor, a ligand-activated transcription factor. Upon activation, the AR translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote cell growth and proliferation.
Antiandrogens interfere with this signaling pathway at different points. This compound, Bicalutamide, Enzalutamide, Apalutamide, and Cyproterone Acetate are all competitive antagonists of the androgen receptor, meaning they bind to the same site on the receptor as endogenous androgens, thereby preventing its activation.
References
Validating the Specificity of Zanoterone for the Androgen Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zanoterone's binding specificity for the androgen receptor (AR) against other steroidal hormone receptors. Its performance is benchmarked against two well-established non-steroidal anti-androgens, Bicalutamide and Enzalutamide, supported by experimental data and detailed protocols.
Executive Summary
This compound is a steroidal anti-androgen that functions as an antagonist to the androgen receptor. While it exhibits a binding affinity for the AR with a Ki of 2.2 μM, its specificity profile across other steroid hormone receptors, such as the progesterone (B1679170) (PR), estrogen (ER), glucocorticoid (GR), and mineralocorticoid (MR) receptors, is not extensively quantified in publicly available literature. This guide consolidates the available data and compares it with the well-characterized specificity profiles of Bicalutamide and Enzalutamide. Bicalutamide demonstrates high selectivity for the AR, with minimal affinity for other steroid receptors. Enzalutamide, a second-generation anti-androgen, exhibits significantly higher affinity for the AR compared to Bicalutamide and has shown some cross-reactivity with the estrogen receptor at higher concentrations.
Comparative Binding Affinity of Anti-Androgens
The following table summarizes the available quantitative data on the binding affinities (Ki or IC50 in nM) of this compound, Bicalutamide, and Enzalutamide for the androgen receptor and other key steroid hormone receptors. This data is crucial for assessing the specificity of each compound.
| Compound | Androgen Receptor (AR) | Progesterone Receptor (PR) | Estrogen Receptor (ER) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| This compound | 2200 (Ki)[1] | N/A | N/A | N/A | N/A |
| Bicalutamide | 159-243 (IC50)[2] | 3500-7200 (Ki) | >1,000,000 (Ki) | 44,000-320,000 (Ki) | ≥360,000 (Ki) |
| Enzalutamide | 21-36 (IC50) | N/A | 399.6 (Kd) | N/A | N/A |
N/A: Data not publicly available.
Experimental Validation of Specificity
The specificity of a compound for its target receptor is a critical determinant of its therapeutic window and side-effect profile. Two primary in vitro assays are employed to determine the binding specificity of compounds like this compound: competitive radioligand binding assays and reporter gene (transactivation) assays.
Signaling Pathway for Androgen Receptor Activation
The following diagram illustrates the canonical androgen receptor signaling pathway, which is the target of this compound and other anti-androgens.
Caption: Canonical androgen receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay directly measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Objective: To determine the binding affinity (Ki or IC50) of this compound and comparator compounds for the androgen, progesterone, estrogen, glucocorticoid, and mineralocorticoid receptors.
Materials:
-
HEK293 cells (or other suitable cell line) transiently or stably expressing the human receptor of interest (AR, PR, ER, GR, or MR).
-
Radiolabeled ligands:
-
AR: [³H]-Mibolerone or [³H]-R1881
-
PR: [³H]-Promegestone (R5020)
-
ER: [³H]-Estradiol
-
GR: [³H]-Dexamethasone
-
MR: [³H]-Aldosterone
-
-
Unlabeled standards (e.g., Dihydrotestosterone, Progesterone, Estradiol, Dexamethasone, Aldosterone).
-
Test compounds: this compound, Bicalutamide, Enzalutamide.
-
Binding buffer (e.g., Tris-HCl buffer containing protease inhibitors).
-
Scintillation fluid and scintillation counter.
-
Glass fiber filters.
-
Filtration manifold.
Procedure:
-
Cell Lysate Preparation: Harvest cells expressing the receptor of interest and prepare a crude membrane or cytosolic fraction by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.
-
Competition: Add increasing concentrations of the unlabeled test compound (this compound, Bicalutamide, or Enzalutamide) or the unlabeled standard to the wells. Include wells with only the radiolabeled ligand (total binding) and wells with an excess of unlabeled standard (non-specific binding).
-
Incubation: Incubate the plates at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. The filters will trap the receptor-bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Androgen Receptor Transactivation Assay
This cell-based assay measures the functional consequence of a compound binding to the androgen receptor, i.e., its ability to either activate (agonist) or inhibit (antagonist) AR-mediated gene transcription.
Objective: To determine if this compound acts as an agonist or antagonist of the androgen receptor and to quantify its potency (EC50 or IC50).
Materials:
-
A suitable mammalian cell line (e.g., PC-3, HEK293) that does not endogenously express AR.
-
An expression vector containing the full-length human androgen receptor cDNA.
-
A reporter vector containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compounds: this compound, Bicalutamide, Enzalutamide.
-
Androgen agonist (e.g., Dihydrotestosterone, DHT).
-
Lysis buffer and substrate for the reporter gene product (e.g., luciferin (B1168401) for luciferase).
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Culture and Transfection: Culture the cells and co-transfect them with the androgen receptor expression vector and the ARE-reporter vector.
-
Cell Plating: After transfection, plate the cells in a 96-well plate and allow them to recover.
-
Compound Treatment (Antagonist Mode): To assess antagonist activity, treat the cells with a fixed, sub-maximal concentration of an AR agonist (e.g., DHT) in the presence of increasing concentrations of the test compound (this compound, Bicalutamide, or Enzalutamide).
-
Compound Treatment (Agonist Mode): To assess agonist activity, treat the cells with increasing concentrations of the test compound alone.
-
Incubation: Incubate the plates for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Lyse the cells to release the reporter protein.
-
Reporter Assay: Add the appropriate substrate to the cell lysate and measure the reporter gene activity (e.g., luminescence for luciferase) using a luminometer.
-
Data Analysis:
-
For antagonist activity, plot the reporter activity against the log concentration of the test compound to determine the IC50 value.
-
For agonist activity, plot the reporter activity against the log concentration of the test compound to determine the EC50 value.
-
Experimental Workflow Diagram
The following diagram outlines the logical flow for validating the specificity of this compound.
Caption: A logical workflow for the experimental validation of this compound's receptor specificity.
Conclusion
Based on the available data, this compound is an antagonist of the androgen receptor. However, a comprehensive assessment of its specificity is hampered by the lack of publicly available quantitative binding data for other steroid hormone receptors. In contrast, Bicalutamide and Enzalutamide have more thoroughly characterized specificity profiles, with Bicalutamide showing high selectivity for the androgen receptor and Enzalutamide demonstrating a higher affinity for the AR with some cross-reactivity for the estrogen receptor. To definitively validate the specificity of this compound, further experimental studies using the detailed protocols provided in this guide are essential. Such data would be invaluable for researchers and drug development professionals in assessing the potential therapeutic utility and off-target effects of this compound.
References
Comparative efficacy of Zanoterone in different cancer cell lines
Zanoterone (WIN-49596), a steroidal androgen receptor (AR) antagonist, has a documented history in clinical trials for benign prostatic hyperplasia (BPH). However, a comprehensive evaluation of its comparative efficacy across different cancer cell lines remains largely absent from publicly available scientific literature. While its mechanism as a competitive antagonist of the androgen receptor is established, detailed preclinical data, including IC50 values and specific anti-proliferative effects on various cancer cell types, are not readily accessible.
This guide aims to provide a framework for understanding the potential role of this compound in oncology research, acknowledging the current data gap. The information presented is based on the known characteristics of this compound and the broader context of antiandrogen therapy in cancer.
Mechanism of Action: Targeting the Androgen Receptor
This compound functions by competitively binding to the androgen receptor, thereby inhibiting the downstream signaling pathways activated by androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This mechanism is crucial in androgen-dependent malignancies, such as certain types of prostate and breast cancer, where AR signaling is a key driver of tumor growth and proliferation.
A study on the mechanism of action of this compound (WIN 49596) in rats confirmed its role as a direct androgen receptor antagonist. The study demonstrated that this compound competitively binds to the rat ventral prostate androgen receptor and inhibits the uptake of testosterone and its nuclear accumulation.[1]
Potential Applications in Oncology
The primary rationale for investigating this compound in cancer would be in hormone-sensitive cancers where the androgen receptor plays a pivotal role.
Prostate Cancer
Given that prostate cancer is often androgen-dependent, an AR antagonist like this compound could theoretically inhibit tumor growth. A study in beagle dogs suggested that combination therapy of this compound with finasteride, a 5α-reductase inhibitor, had potential utility for treating androgen-dependent disorders like prostate cancer.
Breast Cancer
A subset of breast cancers, known as luminal androgen receptor (LAR) triple-negative breast cancer (TNBC), expresses the androgen receptor and may be responsive to antiandrogen therapies. While no studies have specifically tested this compound in these cell lines, the known mechanism of AR antagonism suggests a potential avenue for investigation.
Data on Comparative Efficacy: A Notable Absence
Despite its development and clinical trials for BPH, there is a conspicuous lack of published in vitro studies detailing the comparative efficacy of this compound across a panel of cancer cell lines. Key quantitative data that would be essential for a comprehensive comparison, such as:
-
IC50 Values: The half-maximal inhibitory concentration, a measure of a drug's potency in inhibiting a specific biological or biochemical function.
-
Apoptosis Rates: The percentage of cells undergoing programmed cell death after treatment.
-
Cell Cycle Analysis: The effect of the drug on the different phases of the cell cycle.
are not available in the public domain for this compound in the context of cancer cell lines.
Experimental Protocols
Without specific studies to cite, detailed experimental protocols for evaluating this compound's efficacy in cancer cell lines cannot be provided. However, standard methodologies would typically be employed to generate the missing data.
General Experimental Workflow for Assessing Anti-Cancer Efficacy
Below is a generalized workflow that researchers would follow to assess the efficacy of a compound like this compound in cancer cell lines.
Caption: A generalized workflow for in vitro evaluation of an anti-cancer compound.
Signaling Pathways
As an androgen receptor antagonist, this compound would primarily interfere with the AR signaling pathway.
Androgen Receptor Signaling Pathway
The canonical androgen receptor signaling pathway involves the binding of androgens to AR in the cytoplasm, leading to its translocation to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in cell growth, proliferation, and survival.
Caption: Simplified diagram of the androgen receptor signaling pathway and the inhibitory action of this compound.
Conclusion
While this compound's role as an androgen receptor antagonist positions it as a compound of interest for hormone-sensitive cancers, the lack of published data on its comparative efficacy in cancer cell lines is a significant knowledge gap. Further preclinical research, including comprehensive in vitro studies, would be necessary to determine its potential as a viable anti-cancer agent and to provide the quantitative data required for a thorough comparative analysis. Without such data, any discussion of its efficacy in different cancer cell lines remains speculative.
References
A Comparative Review of Androgen Receptor Antagonists: Pharmacological Profiles and Experimental Evaluation
A comprehensive guide for researchers and drug development professionals on the pharmacological characteristics of steroidal and non-steroidal androgen receptor antagonists, complete with supporting experimental data and detailed methodologies.
The androgen receptor (AR), a crucial mediator of androgen action, plays a pivotal role in the development and progression of prostate cancer. Consequently, the development of AR antagonists has been a cornerstone of therapeutic strategies for this malignancy. This guide provides a comparative analysis of the pharmacological profiles of various AR antagonists, offering a valuable resource for researchers, scientists, and professionals involved in drug development. We present a detailed examination of both steroidal and non-steroidal antagonists, with a focus on their binding affinities, antagonist potencies, and pharmacokinetic properties. Furthermore, we provide detailed protocols for key experimental assays used to characterize these compounds and visually represent critical signaling pathways and experimental workflows.
Pharmacological Comparison of Androgen Receptor Antagonists
The landscape of AR antagonists has evolved significantly, from first-generation compounds to more potent second-generation agents with improved clinical efficacy. This section summarizes the key pharmacological parameters of prominent AR antagonists, categorized by their chemical structure.
Non-Steroidal Androgen Receptor Antagonists
Non-steroidal antiandrogens (NSAAs) are a major class of AR antagonists that directly compete with androgens for binding to the AR.[1] They are known for their high specificity for the AR with minimal cross-reactivity with other steroid receptors.[2] The second-generation NSAAs, such as enzalutamide (B1683756), apalutamide, and darolutamide, exhibit higher binding affinities and more potent inhibition of AR signaling compared to their predecessors.[3][4]
| Compound | Class | AR Binding Affinity (IC50, nM) | Antagonist Potency (IC50, nM) | Half-Life (t1/2) | Oral Bioavailability (%) |
| Flutamide (active metabolite, Hydroxyflutamide) | First-Generation Non-Steroidal | ~160 (for Bicalutamide in LNCaP cells) | - | ~8 hours[2] | - |
| Bicalutamide | First-Generation Non-Steroidal | 160 (in LNCaP cells)[5] | - | ~6 days[2] | - |
| Enzalutamide | Second-Generation Non-Steroidal | 21.4 (in LNCaP cells)[5] | 26 (in AR luciferase reporter assay)[5] | 5.8 days | ~100% |
| Apalutamide | Second-Generation Non-Steroidal | - | 200 (in AR luciferase reporter assay)[5] | ~3-4 days | - |
| Darolutamide | Second-Generation Non-Steroidal | - | 26 (in AR luciferase reporter assay)[5] | ~20 hours | ~30% |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here are representative values from the cited literature.
Steroidal Androgen Receptor Antagonists
Steroidal antiandrogens are structurally related to testosterone (B1683101) and, in addition to blocking the AR, they can also suppress the production of androgens by the gonads.[6] However, they may also exhibit partial agonist activity and interact with other steroid hormone receptors, leading to a less specific pharmacological profile compared to NSAAs.[7]
| Compound | Class | AR Binding Affinity (Ki, nM) | Antagonist Potency | Half-Life (t1/2) | Oral Bioavailability (%) |
| Cyproterone Acetate | Steroidal | - | - | 1.6-2.0 days | ~100% |
| Megestrol Acetate | Steroidal | - | - | 2-3 days | ~100% |
| Spironolactone | Steroidal | - | - | ~1.4 hours (parent drug) | >90% |
Note: Comprehensive and directly comparable binding affinity and antagonist potency data for steroidal antiandrogens are less consistently reported in recent literature focusing on newer agents.
Key Experimental Protocols
Accurate characterization of AR antagonists relies on robust and standardized experimental assays. This section provides detailed methodologies for two fundamental in vitro assays used to determine the pharmacological profile of these compounds.
Androgen Receptor Competitive Binding Assay
This assay is designed to determine the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
Rat ventral prostate cytosol (source of AR)
-
[3H]-R1881 (methyltrienolone) as the radioligand
-
Test compounds
-
TEDG buffer (Tris-HCl, EDTA, DTT, glycerol)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Cytosol: Prepare rat prostate cytosol containing the androgen receptor as per established protocols.[8]
-
Assay Setup: In duplicate tubes, add a known concentration of [3H]-R1881 and varying concentrations of the test compound.[8]
-
Incubation: Add the prepared cytosol to each tube and incubate overnight at 4°C to allow for competitive binding.[8]
-
Separation of Bound and Unbound Ligand: Add HAP slurry to each tube to bind the receptor-ligand complexes. Wash the HAP pellet to remove unbound radioligand.
-
Quantification: Add scintillation cocktail to the HAP pellet and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [3H]-R1881.
Luciferase Reporter Gene Assay for AR Antagonism
This cell-based assay measures the ability of a compound to inhibit androgen-induced transcriptional activity of the androgen receptor.
Materials:
-
Prostate cancer cell line (e.g., LNCaP, PC-3)
-
Expression vector for human AR (if using AR-negative cells like PC-3)[9]
-
Luciferase reporter plasmid containing androgen response elements (AREs) upstream of the luciferase gene (e.g., pARE-Luc).[9]
-
Control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).[9]
-
Transfection reagent
-
Cell culture medium with charcoal-stripped serum (to remove endogenous androgens)
-
Dihydrotestosterone (DHT) or a synthetic androgen like R1881
-
Test compounds
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed cells in a 96-well plate. Co-transfect the cells with the AR expression vector (if needed), the ARE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.[9]
-
Compound Treatment: After transfection, treat the cells with a fixed concentration of an androgen (e.g., DHT) and varying concentrations of the test antagonist compound.[10]
-
Incubation: Incubate the cells for 24-48 hours to allow for gene expression.[9]
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.[9]
-
Luminescence Measurement: Measure the firefly luciferase activity, followed by the Renilla luciferase activity in a luminometer.[11]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the antagonist concentration to determine the IC50 value for the inhibition of androgen-induced transcription.[9]
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Androgen Receptor Signaling Pathway and Inhibition by Antagonists.
Caption: Workflow for Androgen Receptor Competitive Binding Assay.
Caption: Workflow for Luciferase Reporter Gene Assay for AR Antagonism.
References
- 1. [PDF] Androgen receptor antagonists (antiandrogens): structure-activity relationships. | Semantic Scholar [semanticscholar.org]
- 2. Pharmacokinetics and Pharmacodynamics of Nonsteroidal Androgen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Item - IC50 values of inhibitors compared against enzalutamide in the LNCaP Abl cells. - Public Library of Science - Figshare [plos.figshare.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
Zanoterone: A Comparative Analysis of Androgen Receptor Binding Affinity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of zanoterone's relative binding affinity for the androgen receptor against other key ligands. The information is supported by experimental data to facilitate informed decision-making in research and development.
This compound is a steroidal antiandrogen that acts as a competitive antagonist at the androgen receptor (AR). Understanding its binding affinity in relation to endogenous androgens and other synthetic ligands is crucial for evaluating its potential therapeutic applications and mechanism of action. This guide summarizes the available quantitative data, details the experimental methodologies used for these assessments, and provides a visual representation of the common experimental workflow.
Relative Binding Affinity: A Comparative Table
The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is often expressed as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or as a relative binding affinity (RBA) compared to a standard. The following table summarizes the available data for this compound and other pertinent androgen receptor ligands. It is important to note that direct comparisons are most accurate when data is derived from the same study using identical experimental conditions. The data presented here has been compiled from various sources and should be interpreted with this consideration.
| Ligand | Binding Affinity (Ki) | Binding Affinity (IC50) | Relative Binding Affinity (RBA) | Ligand Type |
| This compound | 2.2 µM | 2.2% (vs. Metribolone) | Steroidal Antiandrogen | |
| Dihydrotestosterone (DHT) | 3.2 nM[1] | Endogenous Androgen | ||
| Testosterone | Endogenous Androgen | |||
| Bicalutamide | 150 nM[2] | Nonsteroidal Antiandrogen | ||
| Enzalutamide | 5-8 times higher than Bicalutamide[2][3] | Nonsteroidal Antiandrogen | ||
| Apalutamide | 7-10 times higher than Bicalutamide[2] | Nonsteroidal Antiandrogen |
Experimental Protocols: Androgen Receptor Competitive Binding Assay
The determination of a ligand's binding affinity for the androgen receptor is typically achieved through a competitive binding assay. This in vitro method measures the ability of a test compound to displace a radiolabeled or fluorescently labeled androgen from the receptor. Below is a generalized protocol for a whole-cell radioligand binding assay.
Objective: To determine the relative binding affinity of a test compound (e.g., this compound) for the androgen receptor by measuring its ability to compete with a known high-affinity radioligand.
Materials:
-
Cells: A cell line expressing the androgen receptor (e.g., LNCaP prostate cancer cells).
-
Radioligand: A high-affinity, radiolabeled androgen, such as [³H]-mibolerone or [³H]-R1881.
-
Test Compounds: this compound and other ligands to be tested, dissolved in a suitable solvent (e.g., DMSO).
-
Wash Buffer: Phosphate-buffered saline (PBS) or other suitable buffer.
-
Lysis Buffer: A buffer to lyse the cells and solubilize the receptor.
-
Scintillation Cocktail: For detection of radioactivity.
-
Multi-well plates: For cell culture and assay.
-
Scintillation counter: To measure radioactivity.
Procedure:
-
Cell Culture: Plate the androgen receptor-expressing cells in multi-well plates and grow to a suitable confluency.
-
Competition Reaction:
-
Wash the cells with a serum-free medium.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound) to the wells.
-
Add a fixed, saturating concentration of the radioligand to all wells.
-
Include control wells with only the radioligand (total binding) and wells with the radioligand plus a large excess of an unlabeled high-affinity ligand (non-specific binding).
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 4°C or 37°C) for a sufficient time to reach binding equilibrium.
-
Washing: After incubation, wash the cells multiple times with ice-cold wash buffer to remove the unbound radioligand.
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well using a lysis buffer.
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizing the Workflow
The following diagram illustrates the key steps in a typical androgen receptor competitive binding assay.
Caption: Workflow of a competitive androgen receptor binding assay.
References
- 1. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Second-Generation Antiandrogens: From Discovery to Standard of Care in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of Zanoterone's Antiandrogenic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antiandrogenic activity of Zanoterone against two other well-known antiandrogens, Bicalutamide and Enzalutamide. The information presented is based on available experimental data to assist researchers in evaluating the potential of this compound in androgen receptor (AR) antagonism.
Mechanism of Action: Competitive Androgen Receptor Antagonism
This compound is a steroidal antiandrogen that exerts its effects by acting as a competitive antagonist of the androgen receptor (AR). In normal physiological conditions, androgens such as testosterone (B1683101) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT), bind to the AR in the cytoplasm. This binding induces a conformational change, leading to the dissociation of heat shock proteins, dimerization of the receptor, and its translocation into the nucleus. Within the nucleus, the androgen-AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This interaction recruits co-regulatory proteins and initiates the transcription of genes involved in cell growth, proliferation, and other androgen-regulated processes. By competitively binding to the AR, this compound and other antiandrogens prevent the binding of endogenous androgens, thereby inhibiting the downstream signaling cascade.[1]
Comparative In Vitro Activity
The following table summarizes the available quantitative data on the in vitro antiandrogenic activity of this compound, Bicalutamide, and Enzalutamide. It is important to note that the experimental conditions and assays vary between studies, which should be taken into consideration when making direct comparisons.
| Compound | Assay Type | Cell Line / Tissue | Target | Key Parameter | Value | Citation |
| This compound | Competitive Binding Assay | Rat Ventral Prostate Cytosol | Androgen Receptor | Ki | 2.2 µM | [1] |
| This compound | Organ Culture (Growth Inhibition) | Neonatal Mouse Bulbourethral Gland | Functional Antagonism | ED50 | 0.8 µM | [2] |
| Bicalutamide | Competition Binding Assay | LNCaP | Androgen Receptor | IC50 | 160 nM | [3] |
| Enzalutamide | Competition Binding Assay | LNCaP | Androgen Receptor | IC50 | 21.4 nM | [3] |
| Enzalutamide | Luciferase Reporter Gene Assay | - | AR-mediated transcription | IC50 | 26 nM | [3] |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to validate antiandrogenic activity are provided below.
Androgen Receptor Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
Materials:
-
Rat ventral prostate cytosol (source of AR)
-
Radiolabeled androgen (e.g., [³H]-R1881)
-
Test compound (this compound or competitor)
-
Wash buffers and scintillation cocktail
Procedure:
-
Prepare rat ventral prostate cytosol containing the androgen receptor.
-
Incubate a fixed concentration of the radiolabeled androgen with varying concentrations of the test compound and the cytosol preparation.
-
After incubation, separate the bound from the free radiolabeled androgen using a method such as hydroxylapatite adsorption or dextran-coated charcoal.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen is determined as the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 value.
Androgen-Responsive Reporter Gene Assay
This cell-based assay assesses the functional ability of a compound to inhibit androgen-induced gene expression.
Materials:
-
A suitable mammalian cell line (e.g., LNCaP, PC-3, or CHO) that expresses the androgen receptor. If the cell line does not endogenously express AR, it can be co-transfected with an AR expression vector.
-
A reporter plasmid containing an androgen-responsive promoter (e.g., MMTV or PSA promoter) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
A transfection reagent.
-
Cell culture medium and reagents.
-
A potent androgen (e.g., DHT or R1881) to induce reporter gene expression.
-
Test compound.
-
Lysis buffer and substrate for the reporter enzyme.
Procedure:
-
Seed the cells in a multi-well plate.
-
Transfect the cells with the reporter plasmid (and AR expression plasmid if necessary).
-
After an appropriate incubation period for transfection and cell recovery, treat the cells with a fixed concentration of the androgen in the presence of varying concentrations of the test compound.
-
Incubate for a defined period (e.g., 24-48 hours) to allow for reporter gene expression.
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).
-
The concentration of the test compound that causes a 50% reduction in the androgen-induced reporter activity is determined as the IC50 value.
Cell Proliferation Assay
This assay evaluates the effect of an antiandrogen on the proliferation of androgen-dependent cancer cells.
Materials:
-
Androgen-dependent prostate cancer cell line (e.g., LNCaP).
-
Cell culture medium and reagents.
-
A potent androgen (e.g., DHT or R1881) to stimulate cell proliferation.
-
Test compound.
-
A reagent to measure cell viability/proliferation (e.g., MTT, WST-1, or a DNA-binding fluorescent dye).
Procedure:
-
Seed the cells in a multi-well plate in a medium containing a low level of androgens (e.g., charcoal-stripped serum).
-
After allowing the cells to attach, treat them with a fixed concentration of the androgen in the presence of varying concentrations of the test compound.
-
Incubate for a period sufficient for cell proliferation to occur (e.g., 3-7 days), with media and compound changes as necessary.
-
At the end of the incubation period, add the proliferation reagent and measure the signal (e.g., absorbance or fluorescence) according to the manufacturer's instructions.
-
The concentration of the test compound that inhibits cell proliferation by 50% compared to the androgen-treated control is determined as the IC50 value.
Visualizations
Androgen Receptor Signaling Pathway
Caption: Androgen Receptor Signaling Pathway and this compound's Mechanism of Action.
Experimental Workflow for In Vitro Antiandrogen Assay
Caption: General workflow for in vitro validation of antiandrogenic activity.
References
Safety Operating Guide
Essential Safety and Logistics for Handling Zanoterone
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
Zanoterone is an antagonist of the androgen receptor.[1][2] As with many steroidal compounds, it should be handled with care due to its potential hormonal activity and other health risks. For context, other steroidal compounds like progesterone (B1679170) are classified as potentially carcinogenic and may damage fertility or the unborn child.[3][4] Therefore, a precautionary approach is essential.
Key Potential Hazards:
-
Hormonal disruption
-
Potential for reproductive toxicity
-
Possible carcinogenicity
-
Unknown toxicological properties for all routes of exposure
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against exposure and should be used in conjunction with engineering controls like fume hoods. The following table outlines the recommended PPE for handling this compound.
| Activity | Required PPE | Specifications & Best Practices |
| Weighing & Aliquoting (Powder) | - Double Gloves- Disposable Gown- Eye Protection (Safety Goggles)- Respiratory Protection (N95 or higher) | - Perform in a certified chemical fume hood or a powder containment hood.- Use anti-static weigh boats and tools.- Ensure gloves are compatible with the solvents used for solubilization. Nitrile or neoprene gloves are often preferred.[5] |
| Solution Preparation & Handling | - Double Gloves- Disposable Gown- Eye Protection (Safety Goggles & Face Shield) | - Handle all solutions in a chemical fume hood.- A face shield provides additional protection against splashes.[6][7] |
| In-vitro/In-vivo Dosing | - Double Gloves- Disposable Gown- Eye Protection (Safety Glasses with side shields) | - Be mindful of potential aerosol generation.- Change gloves immediately if contaminated. |
| Waste Disposal | - Double Gloves- Disposable Gown- Eye Protection (Safety Goggles) | - Handle all waste as hazardous chemical waste. |
| Spill Cleanup | - Double Gloves- Disposable Gown- Eye Protection (Safety Goggles & Face Shield)- Respiratory Protection (as needed) | - Use a spill kit with appropriate absorbent materials.- For large spills, a chemical cartridge-type respirator may be necessary.[6] |
General PPE Guidelines:
-
Gloves: Always wear two pairs of chemotherapy-grade gloves.[5][8] The outer glove should be removed immediately after handling the compound and disposed of as hazardous waste. The inner glove should be removed upon leaving the work area.
-
Gowns: Use disposable gowns made of a low-permeability fabric with a solid front and tight-fitting cuffs.[8]
-
Eye and Face Protection: Safety goggles provide better protection against splashes than safety glasses.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7]
-
Respiratory Protection: An N95 respirator is recommended for handling powders. Surgical masks do not offer adequate protection.[6]
Operational Plans: Step-by-Step Guidance
Receiving and Unpacking:
-
Visually inspect the package for any signs of damage or leakage upon arrival.
-
Don appropriate PPE (at a minimum, single-use gloves and a lab coat) before opening the secondary container.
-
Open the package in a designated area, preferably within a fume hood.
-
Verify the contents against the shipping documents.
-
Store the primary container in a clearly labeled, secure, and well-ventilated location away from incompatible materials.
Weighing and Solution Preparation Workflow:
Caption: Workflow for weighing and preparing this compound solutions.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | - Collect in a clearly labeled, sealed container for hazardous chemical waste.- Do not dispose of in regular trash or down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place in a designated, sealed hazardous waste container immediately after use. |
| Contaminated PPE (gloves, gowns) | - The outer pair of gloves should be disposed of in a hazardous waste bin immediately after handling.- All other contaminated PPE should be placed in a designated hazardous waste container before leaving the work area. |
| Liquid Waste (solutions containing this compound) | - Collect in a sealed, labeled, and appropriate hazardous waste container.- Do not mix with other waste streams unless compatibility has been confirmed. |
General Disposal Guidelines:
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
For unused medicines in a non-laboratory setting, the FDA recommends mixing them with an undesirable substance like coffee grounds or cat litter, placing them in a sealed container, and then in the household trash.[9][10] However, for a research compound, professional hazardous waste disposal is the more appropriate route.
-
Never flush this compound down the drain, as this can lead to environmental contamination.[11]
Decontamination Procedure:
-
Surface Decontamination: Wipe all work surfaces with a suitable solvent (e.g., 70% ethanol) followed by a decontaminating solution known to be effective for similar compounds.
-
Equipment Decontamination: Clean all non-disposable equipment thoroughly after use. Follow the manufacturer's instructions for cleaning and decontamination.
Logical Relationship for Safety Controls
The hierarchy of controls is a fundamental concept in laboratory safety to minimize exposure to hazardous substances.
Caption: Hierarchy of safety controls for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. beaufort.tricare.mil [beaufort.tricare.mil]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. pppmag.com [pppmag.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 10. fda.gov [fda.gov]
- 11. health.qld.gov.au [health.qld.gov.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
